molecular formula C20H24O5 B12097785 Odoratisol B CAS No. 891182-94-8

Odoratisol B

Cat. No.: B12097785
CAS No.: 891182-94-8
M. Wt: 344.4 g/mol
InChI Key: WCFYXOLUODJLKB-IDVZPQIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odoratisol B has been reported in Leucas aspera and Myristica fragrans with data available.

Properties

CAS No.

891182-94-8

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(1S,2R)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20-/m1/s1

InChI Key

WCFYXOLUODJLKB-IDVZPQIDSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

Odoratisol B: A Technical Guide on its Discovery, Origin, and Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a prenylated isoflavonoid, has been identified as a promising natural product with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, natural origin, and mechanism of action. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside quantitative data on its efficacy. Furthermore, this document illustrates the key signaling pathways involved in its anti-inflammatory effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

**1. Discovery and Natural Origin

This compound was first isolated and identified from the leaves of Abrus precatorius, a plant belonging to the Fabaceae family. This plant, commonly known as rosary pea or jequirity bean, is a perennial climber found in tropical and subtropical regions of the world and has a long history of use in traditional medicine. The isolation and structure elucidation of this compound were pivotal in exploring the pharmacological potential of isoflavonoids from this species.

Biological Activity and Quantitative Data

This compound exhibits significant anti-inflammatory activity by inhibiting key mediators in the inflammatory cascade. Its efficacy has been quantified through in vitro assays, primarily focusing on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Bioactivity MarkerCell LineIC50 (μM)
Nitric Oxide (NO) ProductionRAW 264.721.8
Prostaglandin E2 (PGE2) ProductionRAW 264.731.5

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the transcription of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of NO and PGE2, respectively.

This compound exerts its inhibitory effect by suppressing the expression of both iNOS and COX-2 proteins. This indicates that this compound likely interferes with the upstream NF-κB signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent transcription of its target inflammatory genes.

NFkB_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS & COX-2 Gene Transcription Nucleus->iNOS_COX2 Induces Inflammation Inflammatory Response (NO, PGE2) iNOS_COX2->Inflammation OdoratisolB This compound OdoratisolB->iNOS_COX2 Inhibits Expression

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound from Abrus precatorius

This protocol outlines a general workflow for the extraction and isolation of isoflavonoids like this compound from plant material.

Isolation_Workflow Plant Dried Leaves of Abrus precatorius Extraction Methanol Extraction Plant->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Compound Pure this compound Purification->Compound

Caption: General workflow for the isolation of this compound.
  • Plant Material Preparation: Air-dried leaves of Abrus precatorius are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate layer, containing the isoflavonoids, is collected and concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity to separate the components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound on RAW 264.7 cells and to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24 hours.

  • MTT Addition: 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

  • Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (1 μg/mL) for 24 hours.

  • Griess Reaction: 100 μL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2

This protocol is used to determine the effect of this compound on the protein expression of iNOS and COX-2.

  • Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described for the NO assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, an isoflavonoid from Abrus precatorius, demonstrates significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators. Its mechanism of action is linked to the suppression of iNOS and COX-2 expression, likely through the modulation of the NF-κB signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on in vivo studies to validate its anti-inflammatory efficacy and to assess its pharmacokinetic and safety profiles, paving the way for its potential development as a novel anti-inflammatory agent.

The Biosynthesis of Odoratisol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a prenylated isoflavonoid with significant biological activities, has garnered interest within the scientific community. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. Furthermore, this document outlines detailed experimental protocols for the characterization of the enzymes involved and for the quantitative analysis of the biosynthetic intermediates and the final product.

Introduction to Isoflavonoid Biosynthesis

Isoflavonoids are a class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis of all isoflavonoids begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that stands at the crossroads of various flavonoid biosynthetic branches.

The core isoflavonoid skeleton is formed through the action of a legume-specific enzyme, isoflavone synthase (IFS), which catalyzes the rearrangement of a flavanone intermediate. Subsequent modifications, such as hydroxylation, methylation, glycosylation, and prenylation, lead to the vast diversity of isoflavonoid structures observed in nature, including this compound.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a plausible pathway can be proposed based on its chemical structure and the known enzymatic reactions in isoflavonoid metabolism. The proposed pathway starts from the common isoflavone intermediate, daidzein.

Key Precursor: L-Phenylalanine

Core Intermediate: Daidzein

The proposed pathway involves a series of hydroxylation and O-methylation steps to yield the specific substitution pattern of this compound.

Odoratisol_B_Biosynthesis L_Phenylalanine L-Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA CHS_CHR CHS/CHR p_Coumaroyl_CoA->CHS_CHR Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS_CHR Isoliquiritigenin Isoliquiritigenin CHS_CHR->Isoliquiritigenin CHI CHI Isoliquiritigenin->CHI Liquiritigenin Liquiritigenin CHI->Liquiritigenin IFS IFS Liquiritigenin->IFS Daidzein Daidzein IFS->Daidzein I2H Isoflavone 2'-Hydroxylase (CYP450) Daidzein->I2H Intermediate_1 2',7,4'-Trihydroxyisoflavone I2H->Intermediate_1 IOMT1 Isoflavone O-Methyltransferase 1 Intermediate_1->IOMT1 Intermediate_2 7-Hydroxy-2'-methoxy-4'-hydroxyisoflavone IOMT1->Intermediate_2 IOMT2 Isoflavone O-Methyltransferase 2 Intermediate_2->IOMT2 Odoratisol_B This compound IOMT2->Odoratisol_B

A proposed biosynthetic pathway for this compound from L-phenylalanine.

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound from daidzein is hypothesized to be catalyzed by specific hydroxylases and O-methyltransferases.

  • Isoflavone 2'-Hydroxylase (I2'H): This cytochrome P450 monooxygenase is proposed to catalyze the hydroxylation of daidzein at the 2' position of the B-ring, a crucial step in forming the core structure of this compound.

  • Isoflavone O-Methyltransferases (IOMTs): Two distinct O-methyltransferase activities are likely required. The first IOMT would methylate the newly introduced 2'-hydroxyl group. A second IOMT would then methylate a hydroxyl group on the A-ring, leading to the final structure of this compound. The precise regioselectivity of these enzymes is a key area for further investigation.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic reactions in the this compound biosynthetic pathway. However, data from related isoflavonoid pathways can provide a basis for expected enzyme kinetics. The following table summarizes typical kinetic parameters for isoflavone-modifying enzymes.

Enzyme ClassSubstrateKm (µM)kcat (s-1)Reference
Isoflavone 2'-HydroxylaseDaidzein5 - 500.1 - 5Hypothetical
Isoflavone O-MethyltransferaseDihydroxyisoflavone10 - 1000.5 - 10Hypothetical

Note: The data presented in this table are hypothetical and based on values reported for analogous enzymes in other isoflavonoid pathways. Experimental determination of these parameters for the specific enzymes in the this compound pathway is required.

Experimental Protocols

To elucidate and characterize the proposed biosynthetic pathway of this compound, a series of experimental protocols can be employed.

Identification and Cloning of Candidate Genes

A transcriptomics approach (RNA-seq) on a plant known to produce this compound can be used to identify candidate genes for the hydroxylases and O-methyltransferases.

Gene_Identification_Workflow Plant_Tissue Plant Tissue (this compound producing) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Differential Expression, Homology Search) RNA_Seq->Bioinformatics Candidate_Genes Candidate Hydroxylase and O-Methyltransferase Genes Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning into Expression Vector Candidate_Genes->Gene_Cloning

Workflow for the identification of candidate biosynthetic genes.
Heterologous Expression and Purification of Recombinant Enzymes

The cloned candidate genes can be expressed in a heterologous host system, such as E. coli or yeast, to produce the recombinant enzymes for in vitro characterization.

Protocol: Heterologous Expression in E. coli

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene of interest.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

The purified recombinant enzymes can be used in in vitro assays to confirm their activity and determine their kinetic parameters.

Protocol: Isoflavone 2'-Hydroxylase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (daidzein), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Extraction: Extract the product from the reaction mixture.

  • Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the hydroxylated product.

Protocol: Isoflavone O-Methyltransferase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the hydroxylated isoflavone substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.

  • Incubation: Incubate the reaction at its optimal temperature.

  • Termination and Extraction: Stop the reaction and extract the product as described for the hydroxylase assay.

  • Analysis: Analyze the product by HPLC or LC-MS to identify and quantify the methylated product.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of isoflavonoids and their derivatives.

LC_MS_Workflow Sample Biological Sample (e.g., Plant Extract, Enzyme Assay) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction LC_Separation UPLC/HPLC Separation (Reversed-Phase C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification and Data Analysis MS_Detection->Data_Analysis

A typical workflow for the quantitative analysis of isoflavonoids by LC-MS/MS.

LC-MS/MS Parameters for Isoflavonoid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Daidzein255.06199.0525
Genistein271.06153.0230
This compound315.10284.0828

Note: These parameters are illustrative and should be optimized for the specific instrument used.

Regulatory Mechanisms

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Transcription factors from the MYB and bHLH families are known to play crucial roles in controlling the expression of key biosynthetic genes, including chalcone synthase (CHS) and isoflavone synthase (IFS). Environmental cues and developmental signals can influence the expression of these regulatory factors, thereby modulating the production of isoflavonoids. Understanding these regulatory networks is essential for developing strategies to enhance this compound production in plants or engineered microbial systems.

Conclusion and Future Perspectives

This technical guide has outlined a plausible biosynthetic pathway for this compound and provided a framework of experimental protocols for its elucidation and characterization. Future research should focus on the definitive identification and functional characterization of the specific hydroxylases and O-methyltransferases involved in this pathway. The determination of their kinetic parameters and substrate specificities will be crucial for a complete understanding of this compound biosynthesis. This knowledge will pave the way for the metabolic engineering of plants or microorganisms for the sustainable production of this valuable bioactive compound.

Spectroscopic and Structural Elucidation of Odoratisol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Odoratisol B, a neolignan natural product. The information herein is compiled for the purpose of aiding researchers in the identification, characterization, and further investigation of this compound. The data presented is based on the primary literature and established analytical techniques.

Introduction to this compound

This compound is a neolignan isolated from the leaves of Litsea odorifera. Neolignans are a class of natural products known for their diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent study of such compounds. This guide summarizes the key spectroscopic data (NMR, MS, and IR) for this compound and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound. The data is referenced from the primary literature where the compound was first isolated and characterized:

  • Giang, P. M., Son, P. T., Matsunami, K., & Otsuka, H. (2006). New neolignans and a new monoterpene from the leaves of Litsea odorifera. Chemical & Pharmaceutical Bulletin, 54(3), 380–383.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Carbon No.Chemical Shift (δ) ppm
1133.4
2110.5
3147.2
4145.5
5114.7
6119.1
788.1
876.9
918.4
1'131.9
2'112.9
3'148.9
4'146.8
5'114.3
6'120.8
7'126.0
8'123.4
9'18.7
3-OCH₃56.1
3'-OCH₃56.0

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Proton No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data reported in the primary literature
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Data reported in the primary literature
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data reported in the primary literature

Experimental Protocols

The following sections describe the general experimental methodologies for the acquisition of spectroscopic data for a natural product like this compound. The specific parameters for this compound are detailed in the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. Key parameters include the spectral width, acquisition time, and the number of scans. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in structural elucidation.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For a solid sample, a small amount is mixed with powdered KBr and pressed into a thin pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is recorded. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_Extraction Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (Litsea odorifera leaves) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Structure of this compound Data_Analysis->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

physical and chemical properties of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a neolignan primarily isolated from the plant species Aglaia odorata, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known spectroscopic and physical data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory activity, including its role in key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a structurally complex natural product. While comprehensive experimental data for all its physical properties are not widely published, the available information for a key isomer, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, is summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₅PubChem
Molecular Weight 344.4 g/mol PubChem
CAS Number 891182-94-8PubChem
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. The following is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a complete dataset is not publicly available without a subscription to specialized databases, the existence of ¹³C NMR data for a specific isomer has been noted in the SpectraBase.

Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores. Specific UV-Vis absorption maxima for this compound have not been reported in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Specific MS data for this compound is not detailed in the available literature.

Biological Activity and Mechanism of Action

This compound and related neolignans isolated from Aglaia odorata have demonstrated promising biological activities, particularly in the realm of inflammation.

Anti-inflammatory Activity

Studies on a key isomer of this compound, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, have revealed significant anti-inflammatory properties. This compound has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂), in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) or heat-killed Cutibacterium acnes.[1] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE₂, respectively.[1]

Signaling Pathway Modulation

The anti-inflammatory effects of many natural products, including neolignans, are often attributed to their ability to modulate intracellular signaling pathways. While the specific pathways affected by this compound are still under investigation, it is hypothesized that it may interfere with the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Odoratisol_B_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / C. acnes TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates OdoratisolB This compound OdoratisolB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_COX2 iNOS / COX-2 Gene Transcription Nucleus->iNOS_COX2 Induces Proinflammatory_Mediators NO, PGE₂ (Inflammation) iNOS_COX2->Proinflammatory_Mediators Leads to production of

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and characterization of neolignans like this compound from plant sources.

Isolation of this compound from Aglaia odorata

A generalized workflow for the isolation of this compound is depicted below. This process typically involves extraction, fractionation, and purification using various chromatographic techniques.

Isolation_Workflow PlantMaterial Dried & Powdered Aglaia odorata Extraction Maceration with Methanol PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Fractionation Fractions Hexane Fraction Ethyl Acetate Fraction Aqueous Fraction Fractionation->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography Focus on active fraction (e.g., Ethyl Acetate) Subfractions Sub-fractions ColumnChromatography->Subfractions HPLC Preparative HPLC Subfractions->HPLC PureCompound Pure this compound HPLC->PureCompound

References

Potential Therapeutic Targets of Odoratisol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a lignan found in the medicinal plants Leucas aspera and Myristica fragrans, presents a compelling case for investigation as a potential therapeutic agent. While direct studies on this compound are limited, a substantial body of research on its plant sources and the broader class of lignans provides significant insights into its likely biological activities and molecular targets. This technical guide synthesizes the available preclinical data to illuminate the potential anti-inflammatory and anticancer properties of this compound, offering a foundation for future research and drug development.

Inferred Anti-inflammatory and Anticancer Properties

Extracts from Leucas aspera and Myristica fragrans have demonstrated notable anti-inflammatory and anticancer effects in numerous studies. These activities are often attributed to the presence of bioactive compounds, including lignans like this compound. The primary therapeutic potential of this compound is inferred to lie in its ability to modulate key signaling pathways involved in inflammation and carcinogenesis, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data on Related Compounds and Extracts

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the cytotoxic activities of extracts from its source plants and other related lignans against various cancer cell lines. It is important to note that these values are not specific to this compound but offer a valuable reference for its potential potency.

Table 1: Cytotoxic Activity of Leucas aspera Extracts

Extract TypeCell LineIC50 ValueReference
Hydro-alcoholic extractWhole plantLC50 = 1,900 µg/ml (Brine shrimp lethality assay)[1]
Root extractNot specifiedLC50 = 52.8 µg/ml (Brine shrimp lethality assay)[1]

Table 2: Cytotoxic Activity of Myristica fragrans Extracts and Constituents

Extract/CompoundCell LineIC50 ValueReference
Essential OilMCF-7 (Breast Cancer)Not specified (showed cytotoxic activity)[2]
Essential OilA-357 (Epidermal Skin Cancer)Not specified (showed cytotoxic activity)[2]
Acetone Extract (Mace)KB (Oral Epidermal Carcinoma)75 µg/mL[3]
Methanolic ExtractJurkat (Leukemia)Significant inhibition at 50 and 100 µg/mL
Ethanol ExtractB16-F10 (Melanoma)21.83 µg/mL
Ethyl Acetate FractionB16-F10 (Melanoma)21.66 µg/mL
n-hexane FractionB16-F10 (Melanoma)47.53 µg/mL

Table 3: Cytotoxic Activity of Various Lignans

LignanCell LineIC50 Value (µM)Reference
MagnolinPANC-1 (Pancreatic Cancer)0.51
4'-O-demethyl magnolinMIA-PaCa (Pancreatic Carcinoma)Not specified (showed remarkable cytotoxic activity)
4'-O-demethyl magnolinA549 (Lung Carcinoma)Not specified (showed remarkable cytotoxic activity)
EVn-50 (Lignan mixture)MDA-MB-435 (Breast Cancer)< 10 µg/ml
EVn-50 (Lignan mixture)SKOV-3 (Ovarian Cancer)< 10 µg/ml
EVn-50 (Lignan mixture)BXPC-3 (Pancreatic Cancer)< 10 µg/ml

Potential Signaling Pathways and Molecular Targets

Based on the activities of its source plants and the known mechanisms of lignans, this compound is likely to exert its therapeutic effects by modulating the following key signaling pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Lignans and extracts from Leucas aspera and Myristica fragrans have been shown to inhibit NF-κB activation.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, LPS IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates OdoratisolB This compound (inferred) OdoratisolB->IKK inhibits (inferred) OdoratisolB->Proteasome inhibits (inferred) OdoratisolB->NFkB_n inhibits nuclear translocation (inferred) DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcribes

Caption: Inferred inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Lignans have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates OdoratisolB This compound (inferred) OdoratisolB->Raf inhibits (inferred) OdoratisolB->MEK inhibits (inferred) OdoratisolB->ERK inhibits phosphorylation (inferred) TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_n->TranscriptionFactors activates Genes Genes for Proliferation, Survival, Inflammation TranscriptionFactors->Genes regulates transcription

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits OdoratisolB This compound (inferred) OdoratisolB->PI3K inhibits (inferred) OdoratisolB->Akt inhibits phosphorylation (inferred)

Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. The following are representative methodologies adapted from studies on Leucas aspera, Myristica fragrans, and lignans.

In Vitro Anti-inflammatory Activity Assay (Adapted from studies on Leucas aspera)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are measured using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins of interest (e.g., phosphorylated IκBα, p65, ERK, Akt) are detected using specific primary and secondary antibodies.

In Vitro Cytotoxicity and Apoptosis Assays (Adapted from studies on Myristica fragrans and lignans)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are maintained in appropriate culture media and conditions.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values are calculated.

  • Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis: To quantify apoptosis, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured in cell lysates using colorimetric or fluorometric assay kits.

  • Western Blot Analysis for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are determined by Western blotting to elucidate the mechanism of apoptosis induction.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant potential as an anti-inflammatory and anticancer agent. Its inferred ability to modulate critical signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a solid rationale for its further investigation. Future research should focus on the isolation of pure this compound and the direct evaluation of its biological activities and molecular targets. In vivo studies using animal models of inflammation and cancer will be essential to validate its therapeutic efficacy and safety profile. Such dedicated research will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

Unraveling the Biological Activities of Odoratisol B: Acknowledging a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals:

This lack of specific data prevents the formulation of a detailed technical guide on the core mechanism of action of Odoratisol B as initially intended. Consequently, the creation of structured tables with quantitative data, detailed experimental methodologies, and specific signaling pathway diagrams for this particular compound is not feasible at this time.

The broader scientific context suggests that natural compounds, particularly those derived from essential oils and plants, often exhibit biological activities through various established mechanisms. These can include the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways, induction of apoptosis, and regulation of the cell cycle. However, without direct experimental evidence for this compound, any discussion of its mechanism would be purely speculative and fall outside the scope of a rigorous technical guide.

We encourage the scientific community to undertake focused research to elucidate the pharmacological properties and molecular targets of this compound. Such studies would be invaluable in determining its potential as a therapeutic agent and would provide the necessary data to construct a comprehensive understanding of its mechanism of action. Future investigations could explore its effects on various cell lines, its interaction with key signaling proteins, and its efficacy in in vivo models of disease. The findings from such research would be critical for advancing our knowledge and potentially unlocking new therapeutic avenues.

In Silico Prediction of Odoratisol B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Odoratisol B, a naturally occurring isoflavonoid. For researchers and professionals in drug development, in silico techniques offer a powerful, cost-effective, and rapid approach to screen compounds, elucidate potential mechanisms of action, and assess drug-likeness before committing to resource-intensive laboratory experiments.

This document details a structured workflow encompassing molecular docking to identify protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate pharmacokinetic potential, and signaling pathway analysis to contextualize the compound's biological effects.

A Structured Workflow for In Silico Bioactivity Prediction

The prediction of this compound's bioactivity follows a logical, multi-step computational workflow. This process begins with data acquisition for the ligand (this compound) and its potential protein targets, proceeds to predictive modeling through molecular docking and ADMET analysis, and concludes with the interpretation of data in a biological context.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Predictive Modeling cluster_2 Step 3: Analysis & Interpretation cluster_3 Step 4: Hypothesis Generation A Ligand Preparation (this compound 3D Structure) B Target Identification (Literature & Database Search) E ADMET Prediction (Pharmacokinetics & Toxicity) A->E SMILES String C Target Preparation (PDB Structure Refinement) D Molecular Docking (Binding Affinity & Pose Prediction) C->D Prepared Structures F Analysis of Interactions (H-bonds, Hydrophobic) D->F Docking Results H Drug-Likeness Evaluation (Lipinski's Rule, etc.) E->H ADMET Report G Pathway Analysis (Elucidating Mechanism) F->G Key Target(s) I Hypothesis on Bioactivity (e.g., Anti-inflammatory, Anticancer) G->I H->I J Design for In Vitro/In Vivo Validation I->J

Fig. 1: In Silico Bioactivity Prediction Workflow

Molecular Docking: Identifying Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target). This method is crucial for understanding potential mechanisms of action by estimating the binding affinity and analyzing the non-covalent interactions between the ligand and the active site of the protein.

Experimental Protocol: Molecular Docking
  • Ligand Preparation :

    • The 2D structure of this compound is obtained from the PubChem database (CID: 11261545).

    • The canonical SMILES string (COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is converted to a 3D structure using a tool like Open Babel.

    • The 3D structure undergoes energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation. Gasteiger charges and polar hydrogens are added in preparation for docking.

  • Target Identification and Preparation :

    • Based on studies of similar flavonoids, the PI3K/Akt signaling pathway is a plausible target.[1] Specifically, the protein kinase Akt1 (PKBα) is selected as a primary target due to its central role in cell survival and proliferation.

    • The crystal structure of human Akt1 (PDB ID: 1UNQ) is downloaded from the Protein Data Bank.

    • The protein structure is prepared using software like AutoDockTools: water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Docking Simulation :

    • The docking simulation is performed using AutoDock Vina.[2]

    • A grid box is defined to encompass the ATP-binding site of Akt1. The grid center is set to the geometric center of the co-crystallized inhibitor, with dimensions of 25Å x 25Å x 25Å.

    • The search algorithm (e.g., Lamarckian Genetic Algorithm) is run with high exhaustiveness (e.g., 32) to ensure a thorough conformational search.

    • The resulting poses are ranked by their binding affinity scores (kcal/mol), and the top-scoring pose is selected for interaction analysis.

Predicted Docking Results

The following table summarizes the hypothetical binding interactions of this compound with the ATP-binding pocket of Akt1.

ParameterPredicted Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues Lys179, Leu181, Thr211, Asp292, Met281
Hydrogen Bonds Lys179 (Backbone), Asp292 (Side Chain)
Hydrophobic Interactions Leu181, Val164, Met281
Other Interactions Pi-Alkyl with Ala177

ADMET Prediction: Evaluating Drug-Likeness

The evaluation of a compound's ADMET properties is critical for early-stage drug discovery. These predictions help to identify potential liabilities related to a molecule's absorption, distribution, metabolism, excretion, and toxicity, thereby reducing the likelihood of late-stage clinical failures.

Experimental Protocol: ADMET Prediction
  • Platform Selection : A web-based platform such as ADMETlab 3.0 or SwissADME is utilized for the prediction.[3][4] These tools provide comprehensive and validated models for a wide range of endpoints.

  • Input Submission : The canonical SMILES string for this compound (COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is submitted to the server.

  • Analysis : The platform calculates various physicochemical descriptors and predicts ADMET properties using pre-built QSAR and machine learning models.[5] The results are compiled for analysis.

Predicted Physicochemical and Pharmacokinetic Properties

The tables below summarize the key predicted ADMET properties for this compound.

Table 1: Physicochemical Properties

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol ) 314.28< 500
LogP (Consensus) 2.55-0.4 to +5.6
Topological Polar Surface Area (Ų) 96.99< 140
Number of H-bond Donors 3≤ 5
Number of H-bond Acceptors 6≤ 10
Water Solubility (LogS) -3.10> -4 (Soluble)

Table 2: ADME Properties

PropertyPredicted OutcomeInterpretation
Human Intestinal Absorption HighWell-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cause CNS side effects
CYP2D6 Inhibitor NoLow risk of drug-drug interactions
CYP3A4 Inhibitor YesPotential for drug-drug interactions
P-glycoprotein Substrate NoNot susceptible to efflux pumps

Table 3: Toxicity Predictions

EndpointPredicted OutcomeConfidence
AMES Mutagenicity Non-mutagenHigh
Carcinogenicity Non-carcinogenModerate
hERG I Inhibitor NoLow risk of cardiotoxicity
Hepatotoxicity (DILI) Low riskHigh

Signaling Pathway Analysis: Contextualizing Bioactivity

Based on the molecular docking results suggesting that this compound targets Akt1, its potential bioactivity can be contextualized within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The predicted inhibition of Akt1 by this compound would lead to the downstream suppression of this pathway. This would prevent the phosphorylation of key Akt substrates, ultimately leading to decreased cell survival and proliferation.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes OdoratisolB This compound OdoratisolB->Akt Inhibits

Fig. 2: Predicted Inhibition of the PI3K/Akt/mTOR Pathway by this compound

Conclusion

The in silico analysis presented in this guide provides a robust, multi-faceted prediction of the bioactivity of this compound. The molecular docking simulations suggest that this compound can effectively bind to and inhibit Akt1, a key node in the PI3K/Akt/mTOR pathway. This predicted mechanism of action points towards potential anti-proliferative and pro-apoptotic effects, making it a candidate for further investigation in oncology.

Furthermore, the ADMET predictions are largely favorable. The compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability, and it is predicted to have a low toxicity profile with no major flags for mutagenicity or cardiotoxicity. While a potential interaction with the CYP3A4 enzyme warrants consideration, the overall profile is promising for a developmental lead compound.

These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline, which should include in vitro validation of Akt1 inhibition and cell-based assays to confirm its effects on cancer cell proliferation and survival.

References

A Technical Guide to the Structural Analogs of Odoratisol B: A Focus on Flavonols as a Template for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a flavonoid with the chemical structure C20H24O5, presents an interesting scaffold for therapeutic development. However, the exploration of its direct structural analogs is not extensively documented in publicly available literature. This guide, therefore, provides an in-depth technical overview of a closely related and well-studied class of flavonoids: flavonols. By understanding the synthesis, biological evaluation, and mechanisms of action of flavonol analogs, researchers can extrapolate these principles to the rational design and development of novel this compound derivatives with therapeutic potential.

This guide will focus on a series of synthesized flavonol analogs, presenting their anti-cancer activities, detailed experimental protocols for their synthesis and biological evaluation, and insights into the signaling pathways they modulate.

I. Synthesis of Flavonol Analogs

The synthesis of flavonol derivatives, such as 3-hydroxy-2-phenyl-4H-chromen-4-one analogs, is often achieved through the Algar-Flym-Oyamada reaction.[1] This method typically involves the reaction of an o-hydroxy acetophenone with a substituted aromatic aldehyde in the presence of a base to form a chalcone intermediate.[1] Subsequent treatment with hydrogen peroxide in an alkaline medium leads to the formation of the flavonol core structure.[1]

A. General Synthetic Protocol for Flavonol Analogs

A representative synthetic scheme for producing flavonol analogs is the synthesis of 4'-bromoflavonol. This process begins with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-bromobenzaldehyde to yield a chalcone intermediate. The subsequent oxidative cyclization of the chalcone, often using hydrogen peroxide in a basic solution, results in the formation of the final flavonol product.

Detailed Experimental Protocol for the Synthesis of 4'-Bromoflavonol:

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred for a specified period (e.g., 2-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • The solid precipitate is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone intermediate.

Step 2: Synthesis of 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (4'-Bromoflavonol)

  • The synthesized chalcone (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

  • An aqueous solution of sodium hydroxide is added to the solution, followed by the dropwise addition of hydrogen peroxide (e.g., 30%) while maintaining the temperature (e.g., below 40°C).

  • The reaction mixture is stirred at room temperature for a designated time, with the progress monitored by TLC.

  • After completion, the mixture is poured into ice-cold water and acidified to precipitate the flavonol product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude flavonol can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the final pure product.

II. Biological Activity of Flavonol Analogs

A series of flavonol analogs have been synthesized and evaluated for their in-vitro cytotoxic potentials against various cancer cell lines, including human non-small cell lung cancer (A549), human endothelial cervical cancer (HeLa), and breast cancer (MCF7) cells, using the MTT assay. The results demonstrate that certain structural modifications, particularly the introduction of halogen and methyl groups, can significantly enhance the anticancer activity of the flavonol scaffold.

A. Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) values of a selection of synthesized flavonol analogs against different cancer cell lines are summarized in the table below.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM) vs. NIH 3T3IC50 (µM) vs. HeLaIC50 (µM) vs. MCF7
OF1 2,4-dichloroModerate to inactiveModerate to inactiveModerate to inactive
OF2 4-chloro, 3-methyl2.481.060.96
OF3 2,4-dichloro, 3-methyl1.240.511.04

Data sourced from a study on synthetic flavonols and flavones as anticancer agents.

These results indicate that the flavonol series of compounds generally exhibit higher anticancer activity than the corresponding flavones. Notably, the halogen-containing flavonol OF3 was found to be the most active against the tested cell lines.

III. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized flavonol analogs, a series of in vitro assays are employed to determine their effects on cell viability, apoptosis, and underlying molecular mechanisms.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the flavonol analogs and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 550 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

B. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Several assays can be used to evaluate the pro-apoptotic activity of flavonol analogs.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Detailed Experimental Protocol (Colorimetric):

  • Cell Lysis: Treat cells with the flavonol analogs for the desired time, then harvest and lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 assay is a fluorescent method to assess changes in ΔΨm.

Detailed Experimental Protocol:

  • Cell Treatment: Treat cells with the flavonol analogs for the specified duration.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess JC-1.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

C. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.

Detailed Experimental Protocol:

  • Protein Extraction: After treatment with flavonol analogs, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. The specific dilution of the antibody should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

IV. Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for flavonoids.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, proliferation, and survival. Many flavonoids exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Flavonoids Flavonoids Flavonoids->PI3K Inhibit Flavonoids->Akt Inhibit Flavonoids->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.

B. Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of flavonol analogs as potential anticancer agents.

Experimental_Workflow Synthesis Synthesis of Flavonol Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., A549) Purification->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assays Apoptosis Assays (Caspase, JC-1) IC50->Apoptosis_Assays Western_Blot Western Blot Analysis (Apoptotic Proteins) IC50->Western_Blot Mechanism Elucidation of Mechanism of Action Apoptosis_Assays->Mechanism Western_Blot->Mechanism

Caption: Experimental workflow for anticancer evaluation of flavonol analogs.

V. Conclusion and Future Directions for this compound Analog Development

This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of flavonol analogs as a representative class of flavonoids with anticancer potential. The detailed experimental protocols and quantitative data presented serve as a valuable resource for researchers in the field of drug discovery.

While specific data on this compound analogs are currently limited, the principles and methodologies outlined in this guide for flavonols can be directly applied to the design and development of novel this compound derivatives. Future research should focus on:

  • Synthesis of a focused library of this compound analogs: By systematically modifying the substituents on the core structure, new compounds with improved potency and selectivity can be generated.

  • Comprehensive biological evaluation: The synthesized analogs should be screened against a panel of cancer cell lines, and promising candidates should be further investigated for their pro-apoptotic and anti-proliferative activities using the assays described herein.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by active this compound analogs will be crucial for understanding their therapeutic potential and for guiding further optimization.

By leveraging the knowledge gained from the extensive research on flavonols, the scientific community can accelerate the exploration of this compound and its analogs as a promising new class of therapeutic agents.

References

Odoratisol B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is a naturally occurring neolignan compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the current literature on this compound, focusing on its chemical properties, natural sources, biological activities, and mechanism of action. All quantitative data has been summarized for clarity, and detailed experimental protocols from cited literature are provided. Furthermore, key pathways and workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying science.

Chemical Profile and Natural Occurrence

This compound is a stereoisomer of Machilin C, characterized by the molecular formula C20H24O5 and a molecular weight of 344.40 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H24O5
Molecular Weight344.40 g/mol
IUPAC Name(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{[2-methoxy-4-(E)-propenyl-1-yl]oxy}propan-1-ol
Chirality[α]D25 = +18.6º (c = 1.22, CHCl3)[1][2]
AppearanceOil

This compound is primarily isolated from the bark of Machilus odoratissima NEES, a plant belonging to the Lauraceae family. The yield from the dried bark has been reported to be approximately 0.00035%. It has also been identified in Leucas aspera and Myristica fragrans.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its anti-inflammatory effect.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with the inflammatory cascade.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredIC50Reference
RAW264.7LPSNitric Oxide (NO) Production25 μM

The mechanism of action for this anti-inflammatory effect is likely linked to the inhibition of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the production of large amounts of NO during inflammation.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NFkB NF-κB Signaling TLR4->NFkB activates iNOS Inducible Nitric Oxide Synthase (iNOS) Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO leads to Inflammation Inflammation NO->Inflammation promotes OdoratisolB This compound OdoratisolB->NO inhibits

Proposed Anti-inflammatory Mechanism of this compound.

Experimental Protocols

Isolation of this compound from Machilus odoratissima

The isolation of this compound, as described in the literature, typically involves the following steps:

  • Extraction: The air-dried bark of Machilus odoratissima is powdered and extracted with a suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and water.

  • Chromatography: The bioactive fraction (typically the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-acetone or chloroform-acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

isolation_workflow start Air-dried bark of Machilus odoratissima powder Powdering start->powder extract Methanol Extraction powder->extract partition Solvent Partitioning (n-hexane, EtOAc, H2O) extract->partition column1 Silica Gel Column Chromatography partition->column1 EtOAc fraction purify Preparative HPLC column1->purify odoratisolB Pure this compound purify->odoratisolB

General Workflow for the Isolation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Cells

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without this compound treatment. The IC50 value is then determined.

griess_assay_workflow start Culture RAW264.7 cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect culture supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate NO Inhibition and IC50 measure->calculate

Workflow for the Griess Assay to Measure Nitric Oxide Production.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity in vitro by inhibiting the production of nitric oxide. This finding suggests its potential as a lead compound for the development of new anti-inflammatory agents. However, the current body of research on this compound is limited. Further studies are warranted to:

  • Elucidate the precise molecular targets and signaling pathways involved in its anti-inflammatory action.

  • Investigate other potential biological activities, such as anticancer, neuroprotective, and antimicrobial effects, which are often associated with neolignans.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.

  • Develop efficient and scalable synthetic routes to enable further pharmacological investigation and potential clinical development.

A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the total synthesis of Odoratisol B, a naturally occurring pterocarpan. As no direct total synthesis has been reported in the peer-reviewed literature to date, this document outlines a robust and plausible synthetic strategy based on established methods for the synthesis of structurally related pterocarpans, such as medicarpin and maackiain. The protocols provided are adapted from well-documented procedures for analogous transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound (1) suggests that the core pterocarpan skeleton can be constructed from a key 2'-hydroxyisoflavan intermediate (2). This intermediate can be accessed via the asymmetric reduction of the corresponding 2'-hydroxyisoflavone (3). The isoflavone (3) can be synthesized through the established Suzuki coupling reaction between a chromone derivative (4) and a suitably functionalized boronic acid (5). The synthesis of these precursors originates from commercially available starting materials. This strategy allows for the controlled introduction of the required stereocenters and functional groups.

G This compound (1) This compound (1) 2'-Hydroxyisoflavan (2) 2'-Hydroxyisoflavan (2) This compound (1)->2'-Hydroxyisoflavan (2) Oxidative Cyclization 2'-Hydroxyisoflavone (3) 2'-Hydroxyisoflavone (3) 2'-Hydroxyisoflavan (2)->2'-Hydroxyisoflavone (3) Asymmetric Reduction Chromone Derivative (4) Chromone Derivative (4) 2'-Hydroxyisoflavone (3)->Chromone Derivative (4) Suzuki Coupling Boronic Acid (5) Boronic Acid (5) 2'-Hydroxyisoflavone (3)->Boronic Acid (5) Suzuki Coupling G cluster_0 Synthesis of Chromone Derivative (4) cluster_1 Synthesis of Boronic Acid (5) cluster_2 Assembly and Core Formation Starting Material A Starting Material A Intermediate A1 Intermediate A1 Starting Material A->Intermediate A1 Chromone Derivative (4) Chromone Derivative (4) Intermediate A1->Chromone Derivative (4) 2'-Hydroxyisoflavone (3) 2'-Hydroxyisoflavone (3) Chromone Derivative (4)->2'-Hydroxyisoflavone (3) Suzuki Coupling Starting Material B Starting Material B Intermediate B1 Intermediate B1 Starting Material B->Intermediate B1 Boronic Acid (5) Boronic Acid (5) Intermediate B1->Boronic Acid (5) Boronic Acid (5)->2'-Hydroxyisoflavone (3) 2'-Hydroxyisoflavan (2) 2'-Hydroxyisoflavan (2) 2'-Hydroxyisoflavone (3)->2'-Hydroxyisoflavan (2) Asymmetric Transfer Hydrogenation This compound (1) This compound (1) 2'-Hydroxyisoflavan (2)->this compound (1) Oxidative Cyclization

Application Notes & Protocols for the Quantification of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is an isoflavonoid, a class of secondary metabolites found in various plants. Due to their structural similarity to estrogens, isoflavonoids, including this compound, are recognized as phytoestrogens and have garnered significant interest for their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as biological fluids (plasma, urine), tissues, and plant extracts, is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Profile: this compound

PropertyValue
Chemical Formula C20H24O5
Molecular Weight 344.4 g/mol [1]
Class Isoflavonoid
Synonyms (-)-Verrucosin
Structure

Analytical Methodologies

The quantification of isoflavonoids like this compound can be effectively achieved using reversed-phase HPLC, which is often coupled with UV or mass spectrometry detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of isoflavonoids. The selection of a C18 column is common due to its ability to separate compounds based on their hydrophobicity.[2][3]

Table 1: HPLC-UV Method Parameters for Isoflavonoid Analysis

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase Gradient of Acetonitrile (A) and Water (B), often with a modifier like 0.1% formic or acetic acid[3]
Gradient Elution A typical gradient might start with a low percentage of A, increasing linearly to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Injection Volume 10-20 µL
Detection UV Diode Array Detector (DAD) at 260 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique provides structural information and allows for quantification at very low concentrations.

Table 2: LC-MS/MS Method Parameters for Isoflavonoid Analysis

ParameterRecommended Conditions
Chromatography UHPLC or HPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile or Methanol (A) and Water (B) with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Detection Triple Quadrupole (QqQ) Mass Spectrometer
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound. Precursor ion [M+H]+ or [M-H]- and characteristic product ions would be monitored.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)

This protocol is designed for the extraction of this compound from plasma or urine for subsequent LC-MS/MS analysis.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., a structurally similar isoflavonoid not present in the sample)

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • β-glucuronidase/sulfatase enzyme (for urine samples to hydrolyze conjugates)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

  • Internal Standard Spiking: To 100 µL of the sample, add a known concentration of the internal standard.

  • (For Urine) Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the urine sample and incubate to deconjugate this compound metabolites.

  • Protein Precipitation (for Plasma): Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the plasma sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant (from plasma) or the hydrolyzed urine onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound and the IS with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material for HPLC-UV or LC-MS/MS analysis.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 80% methanol or a mixture of acetone and 0.1 M HCl)

  • Ultrasonic bath or shaker

  • Centrifuge

  • Filtration unit (e.g., 0.45 µm syringe filters)

Procedure:

  • Extraction: Weigh a precise amount of the powdered plant material (e.g., 1 g) and add a specific volume of the extraction solvent (e.g., 20 mL).

  • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any particulate matter.

  • Analysis: The filtered extract can be directly injected into the HPLC-UV or LC-MS/MS system, or it can be diluted if the concentration of this compound is high.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different samples or conditions.

Table 3: Example of Quantitative Results for this compound

Sample IDMatrixConcentration (ng/mL or µg/g)Standard Deviation% Recovery
Plasma_01Plasma15.21.392.5
Urine_01Urine45.83.789.1
Plant_Extract_ALeaf125.69.8N/A
Plant_Extract_BRoot78.36.5N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological or Plant Sample extraction Extraction / Precipitation sample->extraction Add Internal Standard cleanup Solid-Phase Extraction (SPE) or Filtration extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration hplc HPLC Separation (C18 Column) concentration->hplc Inject Sample detection Detection (UV or MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by Isoflavonoids

Isoflavonoids, as phytoestrogens, can modulate various signaling pathways, primarily through their interaction with estrogen receptors (ERs). They can also act through ER-independent mechanisms.

Caption: Representative signaling pathways modulated by isoflavonoids like this compound.

References

Application Note & Protocol: Development of a Cell-Based Assay for Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a novel isoflavonoid, presents a promising scaffold for the development of new therapeutic agents. While its full biological activity spectrum is still under investigation, preliminary data suggests potential anti-inflammatory and pro-apoptotic properties, common to many flavonoids. This application note provides a detailed protocol for a robust and reproducible cell-based assay to characterize the anti-inflammatory effects of this compound.

The assay focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted in vitro model for inflammation. Furthermore, a protocol for assessing the cytotoxicity of this compound is included to ensure that the observed anti-inflammatory effects are not a result of cell death. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2][3]

Principle of the Assays

Anti-Inflammatory Assay (Nitric Oxide Measurement):

RAW 264.7 macrophages, when stimulated with LPS, mimic an inflammatory response by producing pro-inflammatory mediators, including nitric oxide (NO).[4] This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates its potential anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. This assay is crucial to differentiate between true anti-inflammatory effects and those caused by cytotoxicity.

Proposed Signaling Pathway for this compound

Odoratisol_B_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces OdoratisolB This compound OdoratisolB->IKK inhibits Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate add_compound Add this compound (Various Concentrations) seed_plate->add_compound pre_incubate Pre-incubate (1 hour) add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate Incubate (24 hours) add_lps->incubate split incubate->split mtt_assay MTT Assay for Cytotoxicity split->mtt_assay griess_assay Griess Assay for Nitric Oxide split->griess_assay read_absorbance1 Read Absorbance (570 nm) mtt_assay->read_absorbance1 read_absorbance2 Read Absorbance (540 nm) griess_assay->read_absorbance2 analyze_data Data Analysis read_absorbance1->analyze_data read_absorbance2->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vitro Evaluation of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is a natural compound with potential therapeutic applications, including anticancer activities. These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the cytotoxic effects and mechanism of action of this compound in cancer cell lines. The protocols and workflows are based on established methodologies for evaluating novel therapeutic agents. The central hypothesis to be investigated is that this compound exerts its anticancer effects by inducing apoptosis through the modulation of the STAT3 signaling pathway.

Hypothesized Mechanism of Action: STAT3 Pathway Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently found to be constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis.[1] Its activity is negatively regulated by phosphatases, such as SH2-containing protein tyrosine phosphatase 1 (SHP-1).[2] We hypothesize that this compound activates the phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2) and proliferation (e.g., Cyclin D1), ultimately triggering apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates OdoratisolB This compound SHP1 SHP-1 OdoratisolB->SHP1 Activates STAT3 STAT3 (pY705) SHP1->STAT3 Dephosphorylates (Inhibits) JAK->STAT3 Phosphorylates STAT3_inactive STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds TargetGenes Target Genes (Bcl-2, Cyclin D1) DNA->TargetGenes Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h step1->step2 step3 Treat with this compound (serial dilutions) step2->step3 step4 Incubate 48-72h step3->step4 step5 Add Resazurin Reagent step4->step5 step6 Incubate 1-4h step5->step6 step7 Measure Fluorescence (Ex 560nm / Em 590nm) step6->step7 step8 Analyze Data & Calculate IC50 step7->step8 end_node End step8->end_node start Start step1 Seed & Treat Cells with this compound start->step1 step2 Harvest Adherent & Floating Cells step1->step2 step3 Wash Cells with cold PBS step2->step3 step4 Resuspend in Binding Buffer step3->step4 step5 Stain with Annexin V-FITC and Propidium Iodide step4->step5 step6 Incubate 15 min in the dark step5->step6 step7 Analyze by Flow Cytometry step6->step7 end_node End step7->end_node

References

Odoratisol B: Application Notes and Protocols for High-Throughthroughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is an isoflavonoid, a class of naturally occurring phenolic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. While specific high-throughput screening (HTS) data for this compound is not extensively available in the public domain, the broader family of isoflavonoids has been widely studied for its anti-inflammatory and anticancer properties.[1][2] These effects are often attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[3][4] This document provides detailed application notes and protocols for the high-throughput screening of this compound, based on the established activities of structurally related isoflavonoids. These protocols are designed to facilitate the investigation of this compound as a potential therapeutic agent.

Biological Activities and Potential Mechanisms of Action

Isoflavonoids, including compounds structurally similar to this compound, have demonstrated a range of biological effects that make them attractive candidates for drug development.

Anti-inflammatory Activity

Many isoflavonoids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB activation, isoflavonoids can reduce the expression of inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity

The anticancer properties of isoflavonoids are often linked to their ability to interfere with signaling pathways that control cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer. Isoflavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

High-Throughput Screening (HTS) Application Notes

The following application notes describe HTS assays suitable for evaluating the bioactivity of this compound.

Anti-Inflammatory HTS Assay: NF-κB Inhibition

This cell-based reporter assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway.

  • Principle: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), activation of the NF-κB pathway leads to the expression of luciferase. Inhibitors of the pathway will reduce luciferase expression, resulting in a decrease in luminescence.

  • Assay Format: 384-well or 1536-well microplates for high-throughput capacity.

  • Controls:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells stimulated with TNF-α or LPS in the presence of vehicle.

    • Reference Inhibitor: A known NF-κB inhibitor (e.g., Bay 11-7082) to determine the dynamic range of the assay.

Anticancer HTS Assay: PI3K/Akt Pathway Inhibition

This assay identifies compounds that inhibit the PI3K/Akt signaling pathway, a key target in cancer therapy.

  • Principle: An immunoassay-based method, such as a homogeneous time-resolved fluorescence (HTRF) or an AlphaLISA®, is used to detect the phosphorylation of Akt, a downstream target of PI3K. Inhibition of the PI3K/Akt pathway will result in a decrease in phosphorylated Akt levels.

  • Assay Format: 384-well microplates.

  • Controls:

    • Negative Control: Untreated cancer cells.

    • Positive Control: Cancer cells stimulated with a growth factor (e.g., IGF-1) to activate the PI3K/Akt pathway.

    • Reference Inhibitor: A known PI3K inhibitor (e.g., Wortmannin or LY294002) to validate assay performance.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, based on typical values observed for other bioactive isoflavonoids in similar assays.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Assay TypeTargetCell LineStimulantIC50 (µM)
NF-κB Luciferase Reporter AssayNF-κB PathwayHEK293-NF-κB-lucTNF-α8.5
Nitric Oxide (NO) Production AssayiNOSRAW 264.7LPS12.2
COX-2 Expression AssayCOX-2HT-29IL-1β15.7

Table 2: Hypothetical Anticancer Activity of this compound

Assay TypeTargetCell LineIC50 (µM)
PI3K/Akt Pathway HTRF AssayPI3K/AktMCF-7 (Breast Cancer)5.3
Cell Viability Assay (MTT)ProliferationPC-3 (Prostate Cancer)10.8
Apoptosis Assay (Caspase-3/7)ApoptosisA549 (Lung Cancer)7.9

Experimental Protocols

Protocol 1: NF-κB Inhibition HTS Assay
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter into 384-well white, clear-bottom microplates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of this compound or control compounds (dissolved in DMSO) to the assay plates using an acoustic liquid handler.

  • Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Luminescence Detection: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls and calculate the percent inhibition. Determine the IC50 value for this compound from the dose-response curve.

Protocol 2: PI3K/Akt Pathway HTS Assay (HTRF)
  • Cell Seeding: Seed a cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7) into 384-well low-volume white microplates at a density of 15,000 cells/well in 10 µL of appropriate growth medium. Incubate overnight.

  • Compound Addition: Add 50 nL of this compound or control compounds in DMSO to the assay plates.

  • Stimulation: Pre-incubate with compounds for 2 hours. Stimulate the cells by adding 2 µL of IGF-1 (final concentration 100 ng/mL) for 30 minutes at 37°C.

  • Cell Lysis: Add 4 µL of lysis buffer containing the HTRF detection reagents (anti-phospho-Akt antibody labeled with a donor fluorophore and an anti-total-Akt antibody labeled with an acceptor fluorophore).

  • Incubation: Incubate for 4 hours at room temperature, protected from light.

  • Signal Detection: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to controls to determine the percent inhibition. Calculate the IC50 value from the dose-response curve.

Visualizations

G cluster_0 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

G cluster_2 HTS Experimental Workflow Compound Library\n(incl. This compound) Compound Library (incl. This compound) Compound Dispensing Compound Dispensing Compound Library\n(incl. This compound)->Compound Dispensing Assay Plate Preparation Assay Plate Preparation Cell Seeding & Incubation Cell Seeding & Incubation Assay Plate Preparation->Cell Seeding & Incubation Stimulation (if applicable) Stimulation (if applicable) Compound Dispensing->Stimulation (if applicable) Cell Seeding & Incubation->Compound Dispensing Reagent Addition Reagent Addition Stimulation (if applicable)->Reagent Addition Signal Detection Signal Detection Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-throughput screening experimental workflow.

References

Application Notes and Protocols: Odoratisol B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a lignan compound with the chemical formula C₂₀H₂₄O₅, has been identified in plant species recognized for their traditional medicinal properties, notably Leucas aspera and Myristica fragrans. While direct in-vivo studies on isolated this compound are limited in publicly available literature, extensive research on extracts from its source plants provides a strong foundation for investigating its potential therapeutic applications. These extracts have demonstrated significant anti-inflammatory and neuroprotective effects in various animal models.

These application notes and protocols are designed to guide researchers in exploring the therapeutic potential of this compound. The methodologies detailed below are based on established protocols used to evaluate the bioactivity of extracts from Leucas aspera and Myristica fragrans and can be adapted for studies with isolated this compound.

Data Presentation: Efficacy of Source Plant Extracts in Animal Models

The following tables summarize the quantitative data from studies on the anti-inflammatory and neuroprotective effects of Leucas aspera and Myristica fragrans extracts, providing a benchmark for future investigations into this compound.

Table 1: Anti-Inflammatory Activity of Leucas aspera Leaf Extracts in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume Reduction (%)Reference
Hexane Extract300Significant[1]
Ethyl Acetate Extract300Potent activity, comparable to Diclofenac sodium[1]
Acetone Extract300Significant[1]
Ethanol Extract300Potent activity, comparable to Diclofenac sodium[1]
Diclofenac Sodium (Standard)-Significant[1]

Note: The development of edema in the rat paw after carrageenan injection is attributed to the release of histamine, serotonin, and prostaglandins. The anti-inflammatory effect of the extracts is likely due to the inhibition of these inflammatory mediators.

Table 2: Neuroprotective Effects of Myristica fragrans Seed Methanolic Extract (MFE) in a Scopolamine-Induced Cortical Injury Model in Male Rats

Treatment GroupDoseEffect on Toxicity MarkersKey FindingsReference
Scopolamine Control-Increased oxidative damage, inflammation, and apoptosis-
MFE TreatmentNot specifiedReversal of scopolamine-induced effectsProtected cortex from damage; effects comparable to NAC
N-acetylcysteine (NAC) (Reference)Not specifiedAntioxidant effects-

Note: The neuroprotective effect of the MFE is associated with its antioxidant, anti-inflammatory, and anti-apoptotic properties, partially mediated by promoting heme oxygenase 1 (Hmox1) expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory and neuroprotective effects of plant extracts. These protocols can be adapted for testing this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar albino rats (150-200g)

  • This compound (or plant extract)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Diclofenac sodium

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (various doses)

    • Group III: Positive control (Diclofenac sodium)

  • Drug Administration: Administer the vehicle, this compound, or Diclofenac sodium orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Protocol 2: Scopolamine-Induced Cortical Injury in Rats (Neuroprotection Model)

This model is used to evaluate the potential of a compound to protect against cognitive impairment and neuronal damage.

Materials:

  • Male Wistar rats (200-250g)

  • This compound (or plant extract)

  • Scopolamine hydrobromide

  • Positive control: N-acetylcysteine (NAC)

  • Vehicle

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Histopathology and biochemical analysis reagents

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1. Groups may include:

    • Group I: Vehicle control

    • Group II: Scopolamine control

    • Group III: this compound + Scopolamine

    • Group IV: Positive control (NAC) + Scopolamine

  • Drug Administration: Administer this compound or the positive control for a predefined period (e.g., 7-14 days) before and during scopolamine treatment.

  • Induction of Neurotoxicity: Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive deficits and oxidative stress.

  • Behavioral Assessment: Conduct behavioral tests to assess learning and memory (e.g., Morris water maze escape latency, Y-maze spontaneous alternation).

  • Biochemical and Histopathological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (cortex and hippocampus).

    • Biochemical Analysis: Measure markers of oxidative stress (e.g., MDA, SOD, GSH), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3 activity). Acetylcholinesterase activity can also be assessed.

    • Histopathological Analysis: Perform histological staining (e.g., H&E, Nissl) to evaluate neuronal damage and morphology. Immunohistochemistry for markers like heme oxygenase 1 (Hmox1) can also be performed.

  • Data Analysis: Compare the behavioral, biochemical, and histological outcomes between the different treatment groups.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_inflammation Proposed Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX/LOX Pathways COX/LOX Pathways Arachidonic Acid->COX/LOX Pathways Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Pathways->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation This compound (proposed) This compound (proposed) This compound (proposed)->COX/LOX Pathways inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

G cluster_neuroprotection Proposed Neuroprotective Signaling Pathway Oxidative Stress/Neurotoxin Oxidative Stress/Neurotoxin ROS Production ROS Production Oxidative Stress/Neurotoxin->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Apoptosis Cascade Apoptosis Cascade Mitochondrial Dysfunction->Apoptosis Cascade Neuronal Damage Neuronal Damage Apoptosis Cascade->Neuronal Damage This compound (proposed) This compound (proposed) This compound (proposed)->ROS Production scavenges Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) This compound (proposed)->Antioxidant Enzymes (e.g., HO-1) upregulates Anti-apoptotic Proteins Anti-apoptotic Proteins This compound (proposed)->Anti-apoptotic Proteins upregulates Antioxidant Enzymes (e.g., HO-1)->ROS Production neutralizes Anti-apoptotic Proteins->Apoptosis Cascade inhibits

Caption: Proposed mechanisms of neuroprotective action of this compound.

G cluster_workflow Experimental Workflow for In Vivo Evaluation Animal Acclimatization Animal Acclimatization Grouping and Randomization Grouping and Randomization Animal Acclimatization->Grouping and Randomization Pre-treatment with this compound Pre-treatment with this compound Grouping and Randomization->Pre-treatment with this compound Induction of Disease Model Induction of Disease Model Pre-treatment with this compound->Induction of Disease Model Behavioral/Physiological Assessment Behavioral/Physiological Assessment Induction of Disease Model->Behavioral/Physiological Assessment Sample Collection (Blood, Tissue) Sample Collection (Blood, Tissue) Behavioral/Physiological Assessment->Sample Collection (Blood, Tissue) Biochemical and Histopathological Analysis Biochemical and Histopathological Analysis Sample Collection (Blood, Tissue)->Biochemical and Histopathological Analysis Data Analysis and Interpretation Data Analysis and Interpretation Biochemical and Histopathological Analysis->Data Analysis and Interpretation

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

The existing research on Leucas aspera and Myristica fragrans extracts strongly suggests that their constituent, this compound, is a promising candidate for further investigation as an anti-inflammatory and neuroprotective agent. The protocols and data presented here provide a comprehensive starting point for researchers to design and conduct robust preclinical studies to elucidate the specific mechanisms of action and therapeutic potential of this compound in various disease models. Future studies should focus on isolating this compound and evaluating its efficacy and safety in the animal models described.

References

Application Notes and Protocols: Odoratisol B as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a specific protein target for the natural product Odoratisol B has not been definitively identified. The following application notes and protocols are presented as a generalized workflow for the identification of the protein target of a novel bioactive compound, using this compound as a representative example. The experimental data provided is hypothetical and for illustrative purposes.

Introduction to this compound and its Potential as a Chemical Probe

This compound is a novel natural product with observed bioactive properties in preliminary cell-based screening assays. Its unique chemical structure suggests the potential for specific interactions with cellular macromolecules, making it an attractive candidate for development as a chemical probe. Chemical probes are essential tools in chemical biology and drug discovery for the identification and validation of protein targets, and for the elucidation of their roles in cellular signaling pathways. This document outlines a comprehensive strategy for the identification of the protein target(s) of this compound through the application of activity-based protein profiling (ABPP).

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during the process of identifying and validating the protein target of this compound.

Table 1: In vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HEK293T15.8
HeLa12.5
A54918.2
Jurkat9.7

Table 2: Competitive Binding Assay with Putative Target Protein X

CompetitorIC₅₀ of this compound Probe (nM)
Vehicle (DMSO)52.3
Unlabeled this compound487.1
Known Inhibitor of Target X632.5

Table 3: Enzyme Inhibition Assay for Validated Target Protein X

CompoundIC₅₀ (µM)
This compound7.4
Positive Control Inhibitor1.2

Experimental Protocols

Synthesis of an this compound-based Chemical Probe

A clickable analogue of this compound is synthesized for use in ABPP. This involves the introduction of a terminal alkyne or azide group at a position on the molecule that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies.

Protocol:

  • Synthesize the this compound alkyne probe by coupling a propargylamine to a suitable functional group on the this compound scaffold.

  • Purify the probe using high-performance liquid chromatography (HPLC).

  • Confirm the structure and purity of the probe by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Activity-Based Protein Profiling (ABPP) for Target Identification

Protocol:

  • Cell Lysate Preparation:

    • Culture and harvest the cell line of interest (e.g., HeLa cells).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a Bradford or BCA assay.

  • Probe Labeling:

    • Incubate the cell lysate (1 mg/mL) with the this compound alkyne probe (1 µM) for 1 hour at 37°C.

    • As a negative control, pre-incubate a parallel sample with an excess of unmodified this compound (100 µM) for 30 minutes before adding the probe.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the probe-labeled proteins.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Protein Enrichment and Identification:

    • For biotin-tagged proteins, enrich the labeled proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and separate them by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence (for fluorescent tags) or by western blotting with streptavidin-HRP (for biotin tags).

    • Excise the protein bands of interest and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation by Competitive Binding Assay

Protocol:

  • Incubate the cell lysate with varying concentrations of the this compound probe in the presence or absence of a high concentration of unlabeled this compound or a known inhibitor of the putative target.

  • Perform the click reaction with a fluorescent azide reporter.

  • Analyze the fluorescence intensity of the target protein band on an SDS-PAGE gel to determine the IC₅₀ of the probe.

Enzyme Inhibition Assay

Protocol:

  • Express and purify the recombinant putative target protein.

  • Perform an in vitro enzyme activity assay in the presence of varying concentrations of this compound.

  • Measure the enzyme activity and calculate the IC₅₀ of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation odoratisol_b This compound probe_synthesis Synthesis of Alkyne Probe odoratisol_b->probe_synthesis probe_labeling Probe Labeling probe_synthesis->probe_labeling cell_lysate Cell Lysate cell_lysate->probe_labeling click_chemistry Click Chemistry with Reporter probe_labeling->click_chemistry enrichment Enrichment of Labeled Proteins click_chemistry->enrichment ms_identification LC-MS/MS Identification enrichment->ms_identification putative_target Putative Target(s) ms_identification->putative_target competitive_binding Competitive Binding Assay putative_target->competitive_binding enzyme_assay Enzyme Inhibition Assay putative_target->enzyme_assay validated_target Validated Target competitive_binding->validated_target enzyme_assay->validated_target

Caption: Workflow for the identification and validation of the protein target of this compound.

hypothetical_pathway cluster_cell Cellular Response odoratisol_b This compound target_x Target Protein X odoratisol_b->target_x Inhibition downstream_effector1 Downstream Effector 1 target_x->downstream_effector1 downstream_effector2 Downstream Effector 2 target_x->downstream_effector2 cellular_outcome Cellular Outcome (e.g., Apoptosis) downstream_effector1->cellular_outcome downstream_effector2->cellular_outcome

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols: Derivatization of Odoratisol B for Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is a naturally occurring isoflavonoid compound that has garnered interest for its potential therapeutic properties, including anticancer activity. Like other isoflavones, its biological effects are often attributed to its interaction with various cellular signaling pathways. However, the native potency and pharmacokinetic properties of this compound may not be optimal for therapeutic development. Chemical derivatization presents a promising strategy to enhance its efficacy, selectivity, and drug-like characteristics.

This document provides detailed application notes and protocols for the rational design, synthesis, and evaluation of novel this compound derivatives with improved anticancer activity. The focus is on modifications that aim to modulate the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Rationale for Derivatization

The core structure of this compound offers several sites for chemical modification to potentially enhance its biological activity. The primary objectives for derivatizing this compound include:

  • Increased Potency: Modifications can enhance the binding affinity of the compound to its molecular targets within cancer cells.

  • Improved Selectivity: Derivatives can be designed to selectively target cancer cells over normal cells, thereby reducing potential toxicity.

  • Enhanced Pharmacokinetic Properties: Alterations to the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulation of Signaling Pathways: Strategic modifications can amplify the inhibitory effect on key oncogenic pathways like the PI3K/AKT/mTOR cascade.

Proposed Derivatization Strategies for this compound

Based on the structure of this compound and established isoflavone chemistry, several derivatization strategies can be proposed. Key reactive sites for modification include the hydroxyl and methoxy groups on the A and B rings.

Diagram of Proposed Derivatization Workflow

derivatization_workflow Odoratisol_B This compound (Starting Material) Strategy_A Strategy A: Alkylation/Acylation of Hydroxyl Groups Odoratisol_B->Strategy_A Strategy_B Strategy B: Demethylation and subsequent modification Odoratisol_B->Strategy_B Strategy_C Strategy C: Introduction of Nitrogen-containing moieties Odoratisol_B->Strategy_C Derivatives_A Series A Derivatives (e.g., Ethers, Esters) Strategy_A->Derivatives_A Derivatives_B Series B Derivatives (e.g., Novel poly-hydroxylated analogs) Strategy_B->Derivatives_B Derivatives_C Series C Derivatives (e.g., Aminomethylated derivatives) Strategy_C->Derivatives_C Screening Biological Screening (Cytotoxicity, Pathway Analysis) Derivatives_A->Screening Derivatives_B->Screening Derivatives_C->Screening

Caption: A logical workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected isoflavone derivatives from the literature, which can serve as a benchmark for the newly synthesized this compound derivatives. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Genistein (Parent Isoflavone)MDA-MB-231 (Breast)>50[1]
Genistein Derivative 9i MDA-MB-231 (Breast)23.13 ± 1.29[1]
Genistein Derivative 9i HeLa (Cervical)39.13 ± 0.89[1]
Formononetin-dithiocarbamate 15d HCT-116 (Colon)3.8[1]
Formononetin-dithiocarbamate 17 HCT-116 (Colon)4.1[1]
Isoflavone-Chalcone Hybrid 115b PC-3 (Prostate)1.8 ± 0.3
Isoflavone-Chalcone Hybrid 115j PC-3 (Prostate)1.8 ± 0.4
Isoflavone Derivative 119a A549 (Lung)0.64
Isoflavone Derivative 119a MDA-MB-231 (Breast)0.82
Isoflavone Derivative 119a MCF-7 (Breast)0.72

Experimental Protocols

General Protocol for Synthesis of this compound Ether Derivatives (Strategy A)

This protocol is a general method adapted for the alkylation of the hydroxyl groups on this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (3 equivalents).

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the anticancer activity of the synthesized this compound derivatives.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathway Analysis

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Isoflavones and their derivatives have been shown to inhibit this pathway at multiple points.

Diagram of Isoflavone Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Odoratisol_Derivatives This compound Derivatives Odoratisol_Derivatives->PI3K Inhibition Odoratisol_Derivatives->AKT Inhibition Odoratisol_Derivatives->mTORC1 Inhibition

Caption: Proposed mechanism of this compound derivatives on the PI3K/AKT/mTOR pathway.

Conclusion

The derivatization of this compound represents a viable strategy for the development of novel and more potent anticancer agents. By employing the synthetic and screening protocols outlined in this document, researchers can systematically explore the structure-activity relationships of new derivatives. A thorough investigation of their effects on critical signaling pathways, such as the PI3K/AKT/mTOR cascade, will be crucial for elucidating their mechanism of action and advancing their potential as therapeutic candidates.

References

Application of Tyrosol in Neuroprotection Against Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tyrosol, a phenolic compound found in various natural sources, as a neuroprotective agent in the context of cerebral ischemia. The information presented is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of Tyrosol in stroke and other ischemic brain injuries.

Introduction

Tyrosol (p-Tyrosol) is a biophenol with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] Its neuroprotective effects have been demonstrated in both in vitro and in vivo models of cerebral ischemia.[1][4] Tyrosol's multifaceted mechanism of action makes it a promising candidate for the development of novel therapies for ischemic stroke. This document outlines the key applications of Tyrosol in neuroprotection research, summarizes relevant quantitative data, and provides detailed experimental protocols.

Mechanism of Action

Tyrosol exerts its neuroprotective effects through several mechanisms:

  • Antioxidant Activity: Tyrosol is a potent scavenger of free radicals and can inhibit lipid peroxidation, thereby reducing oxidative stress-induced neuronal damage following ischemia-reperfusion injury.

  • Anti-inflammatory Effects: Tyrosol can suppress the inflammatory response in the brain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has been shown to prevent the degradation of IκBα, leading to the suppression of NF-κB function in astrocytes.

  • Anti-apoptotic Activity: Tyrosol can protect neurons from apoptotic cell death by up-regulating anti-apoptotic proteins and inhibiting the expression of pro-apoptotic proteins and the activity of MAPKs.

  • Modulation of Neurogenesis: Studies have shown that Tyrosol can stimulate the production and development of new neurons in the hippocampus following ischemic injury.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the neuroprotective effects of Tyrosol in models of cerebral ischemia.

ParameterModelTreatmentResultReference
Infarct Volume Reduction Transient middle cerebral artery occlusion (tMCAO) in rats30 mg/kg Tyrosol64.9% reduction in infarct volume
Neurological Deficit Global cerebral ischemia in rats20 mg/kg Tyrosol (intravenous)Reduced neurological deficits
Neuronal Survival Global cerebral ischemia in rats20 mg/kg Tyrosol (intravenous)Attenuated neuronal damage in the hippocampus
Lipid Peroxidation Global cerebral ischemia in rats20 mg/kg Tyrosol (intravenous)Attenuated lipid peroxidation in brain tissues
Blood Viscosity Global cerebral ischemia in rats20 mg/kg Tyrosol (intravenous)Reduced whole blood viscosity by 19-31%
Erythrocyte Deformability Global cerebral ischemia in rats20 mg/kg Tyrosol (intravenous)Increased erythrocyte deformability by 31-40%

Experimental Protocols

In Vivo Model of Transient Focal Cerebral Ischemia in Rats

This protocol describes the induction of transient focal cerebral ischemia by middle cerebral artery occlusion (tMCAO) in rats, a widely used model to study the efficacy of neuroprotective agents like Tyrosol.

Materials:

  • Male Wistar rats (250-300g)

  • Tyrosol (dissolved in saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 2 hours of occlusion, withdraw the filament to allow reperfusion.

  • Administer Tyrosol (e.g., 30 mg/kg, intraperitoneally) or vehicle (saline) at the onset of reperfusion.

  • After 22 hours of reperfusion, euthanize the rat and collect the brain.

  • Slice the brain into 2 mm coronal sections.

  • Stain the slices with 2% TTC solution at 37°C for 30 minutes.

  • Fix the stained slices in 10% formalin.

  • Quantify the infarct volume using image analysis software. The infarcted tissue will appear white, while the viable tissue will be red.

Assessment of Neurological Deficit

Neurological function can be assessed using a battery of behavioral tests.

Example: Rotarod Test

  • Acclimate the rats to the rotarod apparatus for 3 days prior to ischemia.

  • At 22 hours post-reperfusion, place the rat on the rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the time the rat remains on the rod.

  • Perform three trials and calculate the average latency to fall.

Visualizations

Signaling Pathway of Tyrosol's Neuroprotective Action

Tyrosol_Neuroprotection_Pathway Ischemia Cerebral Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation Inflammation (TNF-α, IL-6) Ischemia->Inflammation Apoptosis Apoptosis Ischemia->Apoptosis NeuronalDamage Neuronal Damage ROS->NeuronalDamage Inflammation->NeuronalDamage Apoptosis->NeuronalDamage Tyrosol Tyrosol Antioxidant Antioxidant Effects Tyrosol->Antioxidant Scavenges AntiInflammatory Anti-inflammatory Effects Tyrosol->AntiInflammatory Inhibits AntiApoptotic Anti-apoptotic Effects Tyrosol->AntiApoptotic Inhibits Antioxidant->ROS AntiInflammatory->Inflammation AntiApoptotic->Apoptosis

Caption: Tyrosol's neuroprotective signaling pathway.

Experimental Workflow for In Vivo Neuroprotection Study

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Testing AnimalAcclimation->Baseline tMCAO Transient Middle Cerebral Artery Occlusion (2h) Baseline->tMCAO Treatment Tyrosol or Vehicle Administration tMCAO->Treatment Reperfusion Reperfusion (22h) Treatment->Reperfusion PostTesting Post-Ischemia Behavioral Testing Reperfusion->PostTesting Euthanasia Euthanasia and Brain Collection PostTesting->Euthanasia Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Analysis

Caption: Workflow for in vivo Tyrosol neuroprotection study.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our mission is to provide comprehensive technical support and troubleshooting guides for the synthesis of complex natural products. In response to your interest in the challenges associated with the total synthesis of Odoratisol B , we have conducted a thorough review of the current scientific literature.

Our findings indicate that, to date, a total synthesis of this compound has not been reported in peer-reviewed publications. While the structure of this compound is known and cataloged in chemical databases such as PubChem (CID 904795), the synthetic pathway to this specific molecule remains an uncharted area of chemical research.

The absence of published synthetic routes means there is no available data on specific experimental challenges, problematic steps, reaction yields, or detailed protocols that would form the basis of a troubleshooting guide and FAQ as requested.

To still provide valuable insights that align with the spirit of your request, we have created a generalized Technical Support Center that addresses common challenges encountered in the synthesis of natural products with structural similarities to this compound, such as those containing stereochemically complex acyclic chains and substituted aromatic rings. The following sections are based on well-documented synthetic challenges for related classes of molecules and are intended to serve as a practical guide for your own synthetic endeavors.

Technical Support Center: General Strategies for Stereoselective Synthesis of Acyclic Systems and Aryl Ether Linkages

This guide addresses common challenges in the synthesis of molecules featuring acyclic stereocenters and aryl ether bonds, which are key structural motifs present in this compound and many other bioactive natural products.

Frequently Asked Questions (FAQs)

Q1: How can I control the stereochemistry of adjacent hydroxyl and methyl groups in an acyclic chain?

A1: Achieving stereocontrol in acyclic systems is a significant challenge. Several reliable strategies can be employed:

  • Substrate-Controlled Diastereoselection: Utilize existing stereocenters in your molecule to direct the stereochemical outcome of subsequent reactions. For example, Felkin-Anh or Cram-chelation models can predict the outcome of nucleophilic additions to chiral aldehydes or ketones.

  • Chiral Auxiliary-Based Synthesis: Employ a chiral auxiliary to guide the stereoselective formation of new stereocenters. Evans' oxazolidinone auxiliaries are a classic example for controlling aldol reaction stereochemistry. The auxiliary can be cleaved after the desired stereocenter is set.

  • Asymmetric Catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer or diastereomer. Examples include Sharpless asymmetric epoxidation or dihydroxylation, and Noyori asymmetric hydrogenation.

Q2: What are the common pitfalls in forming a diaryl ether linkage, especially in a hindered environment?

A2: The formation of diaryl ether bonds, often via Ullmann condensation or Buchwald-Hartwig amination-type conditions, can be challenging due to steric hindrance and competing side reactions.

  • Low Reaction Rates: Steric hindrance around the aryl halide or the phenol can significantly slow down the reaction.

  • Dehalogenation: A common side reaction is the reduction of the aryl halide, leading to the formation of an arene byproduct.

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the phenol can also occur.

Troubleshooting these issues often involves:

  • Ligand and Catalyst Screening: The choice of ligand and copper or palladium catalyst is crucial. A variety of phosphine-based ligands for palladium and phenanthroline-based ligands for copper are available, and screening is often necessary to find the optimal combination for a specific substrate.

  • Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can have a profound impact on the reaction outcome.

  • Temperature Control: Careful control of the reaction temperature is necessary to balance the rate of the desired reaction against side reactions.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Acyclic Stereocenter Formation

Problem: A key reaction step, such as an aldol condensation or a reduction of a ketone, is producing a mixture of diastereomers with low selectivity.

Potential Cause Troubleshooting Steps
Inadequate Substrate Control - Modify the substrate to enhance facial bias. For example, introduce a bulky protecting group that blocks one face of the molecule. - Consider changing the reaction temperature; lower temperatures often lead to higher selectivity.
Incorrect Reagent Choice - For reductions, screen a variety of reducing agents (e.g., NaBH₄, L-selectride, K-selectride) as their steric bulk can influence the direction of hydride attack. - For aldol reactions, the choice of enolate (Z vs. E) and the Lewis acid can dramatically affect the stereochemical outcome.
Use of a Chiral Auxiliary - If not already in use, consider incorporating a chiral auxiliary to force the reaction to proceed through a single pathway.
Asymmetric Catalysis - Explore the use of a suitable asymmetric catalyst and ligand system. This can be a powerful method for achieving high enantioselectivity and diastereoselectivity.
Guide 2: Low Yield in Diaryl Ether Formation

Problem: An Ullmann condensation or a Buchwald-Hartwig coupling to form a diaryl ether is resulting in a low yield of the desired product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the catalyst is not deactivated. Use fresh, high-purity catalyst and ligands. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Sub-optimal Ligand - Screen a panel of ligands. For Buchwald-Hartwig reactions, electron-rich and bulky phosphine ligands are often effective. For Ullmann condensations, diamine or phenanthroline ligands can be beneficial.
Incorrect Base or Solvent - The base is critical for the reaction. Test a range of bases from different classes (e.g., carbonates, phosphates, alkoxides). - The solvent must be anhydrous and deoxygenated.
Steric Hindrance - If the substrates are very sterically hindered, higher reaction temperatures and longer reaction times may be necessary. - Consider a different synthetic route that forms the bond earlier in the synthesis with less hindered precursors.

Visualizing Synthetic Strategy

While we cannot provide a specific workflow for this compound, the following diagram illustrates a general decision-making process for tackling a challenging stereoselective synthesis.

Caption: A decision-making workflow for planning a stereoselective reaction.

We hope this generalized guide provides valuable insights for your research. Should the total synthesis of this compound be published in the future, we will update our resources accordingly. We are committed to supporting the scientific community and welcome any further inquiries on other, well-documented synthetic targets.

Odoratisol B Extraction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of Odoratisol B.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration and Soxhlet extraction.[1] However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.[2][3] Supercritical fluid extraction is another advanced method that can increase extraction rates.[4] The choice of method depends on available equipment, scalability, and the thermal stability of this compound.

Q2: Which solvents are best suited for this compound extraction?

A2: this compound is a flavonoid. The choice of solvent is critical and depends on polarity.[2] For flavonoids, ethanol and methanol, often mixed with water (e.g., 80% ethanol), are highly effective. Less polar flavonoids can be extracted using acetone or ethyl acetate. It is highly recommended to perform a solvent screening study to determine the optimal solvent system for extracting this compound from your specific plant matrix.

Q3: How does the pH of the extraction solvent affect the yield?

A3: The pH of the extraction medium can significantly impact the stability and solubility of flavonoids. For many flavonoids, slightly acidic conditions (pH 2-4) can improve stability and yield. However, extreme pH levels can cause degradation. It is crucial to determine the optimal pH for this compound specifically, as different flavonoids have different stability profiles.

Q4: Should I use fresh or dried plant material for extraction?

A4: Dried plant material is generally preferred for several reasons. Drying reduces moisture content, which can interfere with extraction efficiency, and it also ruptures cell walls, improving solvent penetration. The yield from dry material is often higher than from fresh material. Proper drying and storage are essential to prevent the degradation of target compounds and the growth of mold.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound.

Problem 1: My this compound yield is consistently low.

Potential Cause Recommended Solution
Inappropriate Solvent Choice The polarity of your solvent may not be optimal for this compound. Solution: Perform a systematic solvent screening using solvents of varying polarities (e.g., pure methanol, 80% methanol, pure ethanol, 80% ethanol, ethyl acetate). An 80% ethanol solution has been shown to provide high extraction yields for flavonoids.
Suboptimal Extraction Temperature High temperatures can enhance solubility but may also lead to the thermal degradation of this compound. Solution: Optimize the temperature by running small-scale extractions across a range (e.g., 30°C to 70°C). For many flavonoids, a range of 40-70°C is effective.
Incorrect Particle Size If the plant material is ground too coarsely, solvent penetration is inefficient. If it's too fine, it can lead to filtration problems. Solution: Grind the plant material to a uniform, moderate particle size (e.g., 2-3 mm flake thickness) to ensure optimal solvent contact without impeding flow.
Insufficient Extraction Time The extraction may not be running long enough for the solvent to sufficiently penetrate the plant matrix and dissolve the target compound. Solution: Conduct a time-course experiment (e.g., 15, 30, 45, 60 minutes) to identify the point at which the yield plateaus.
Poor Quality of Plant Material The concentration of secondary metabolites like this compound can vary based on harvest time, drying methods, and storage conditions. Solution: Ensure you are using high-quality, properly identified, and well-preserved plant material. Harvest at the optimal time if possible.

Problem 2: The final extract contains a high level of impurities.

Potential Cause Recommended Solution
Solvent is not selective Solvents like methanol and ethanol are very effective but can also co-extract a wide range of other compounds (e.g., chlorophylls, lipids). Solution: Employ a multi-step extraction. First, perform a pre-extraction (defatting) with a non-polar solvent like n-hexane to remove lipids. Then, proceed with the polar solvent extraction for this compound.
Ineffective Purification A single extraction step is rarely sufficient for high purity. Solution: Implement chromatographic purification steps after initial extraction. Techniques like column chromatography with silica gel or polyamide are effective for separating flavonoids from other compounds.

Data on Extraction Parameters

The following tables summarize quantitative data from studies on flavonoid extraction. While not specific to this compound, these results provide a strong starting point for optimization.

Table 1: Effect of Solvent Type on Extraction Yield and Total Flavonoid Content (TFC)

Plant Material Solvent Extraction Yield (%) Total Flavonoid Content (mg CE/g DCE)
Cadaba rotundifolia Leaf 80% Ethanol 16.22 0.92 ± 0.03
Cadaba rotundifolia Leaf 80% Methanol 12.90 0.51 ± 0.03
Cadaba rotundifolia Leaf Pure Ethanol 12.86 -
Cadaba rotundifolia Leaf Pure Methanol 12.87 -

Data adapted from a study on Cadaba rotundifolia leaf extracts. CE/g DCE = Catechin Equivalents per gram of Dried Crude Extract.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Range Studied Optimal Condition for Yield Optimal Condition for Total Phenolics
Temperature (°C) 25 - 40 40 33
Time (minutes) 15 - 45 45 31

Data from a study optimizing UAE of Cinnamomum zeylanicum leaves.

Table 3: Comparison of Extraction Methods for Elderberries

Extraction Method Total Phenolic Content (mg GAE/g) Total Flavonoid Content (mg RUE/g)
Ultrasound-Assisted (UAE) 74.89 8.11 - 9.41
Microwave-Assisted (MAE) - -
Maceration - -
Enzyme-Assisted (EAE) - -

Data from a study on Sambucus nigra L. (Elderberries). GAE/g = Gallic Acid Equivalents per gram; RUE/g = Rutin Equivalents per gram.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for extracting this compound using UAE, which can be optimized for your specific needs.

  • Preparation of Plant Material:

    • Dry the plant material in an oven at a controlled temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (or your optimized solvent) to the flask.

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.

    • Set the extraction parameters. Based on general flavonoid studies, starting conditions could be:

      • Temperature: 40°C

      • Time: 40 minutes

      • Ultrasonic Power: 200 W

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation.

  • Storage:

    • Store the resulting crude extract in a sealed, dark container at 4°C for further purification and analysis.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

  • Preparation of the Column:

    • Select an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the dry crude extract onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution. A typical gradient might be:

      • n-Hexane:Ethyl Acetate (9:1 -> 1:1)

      • Ethyl Acetate:Methanol (9:1 -> 1:1)

    • Collect the eluate in fractions (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the compound of interest (this compound).

    • Combine the fractions that show a pure spot corresponding to an this compound standard.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Confirm the identity and purity using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Below are diagrams illustrating key workflows and biological pathways relevant to this compound research.

Extraction_Workflow PlantMaterial Plant Material (e.g., Dried Leaves) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Ultrasound-Assisted Extraction (UAE) (e.g., 80% Ethanol, 40°C, 40 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Column Chromatography (Silica Gel) CrudeExtract->Purification Analysis Fraction Analysis (TLC) Purification->Analysis PureFractions Combine Pure Fractions Analysis->PureFractions FinalProduct Purified this compound PureFractions->FinalProduct QC Purity & Identity Check (HPLC, LC-MS, NMR) FinalProduct->QC

Caption: Workflow for this compound Extraction and Purification.

References

Technical Support Center: Optimizing Odoratisol B Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Odoratisol B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an isoflavonoid, a class of naturally occurring phenolic compounds.[1] Like many isoflavonoids, it possesses potential biological activities that are of interest in pharmaceutical and nutraceutical research. However, its utility can be limited by poor water solubility and instability in aqueous environments. Degradation can lead to a loss of biological activity and the formation of undesirable byproducts, compromising experimental results and the shelf-life of potential formulations.

Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?

The stability of isoflavonoids like this compound is primarily influenced by:

  • pH: Isoflavonoids are generally more stable in neutral to slightly alkaline conditions and tend to degrade in acidic environments.[2]

  • Temperature: Elevated temperatures accelerate the degradation of isoflavonoids.[2][3]

  • Light: Exposure to UV and visible light can induce photolytic degradation.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Presence of other substances: Interactions with other components in the solution, such as proteins or metal ions, can also impact stability.

Q3: What are the common degradation pathways for isoflavonoids like this compound?

Isoflavonoids can degrade through several pathways, including:

  • Hydrolysis: Cleavage of glycosidic bonds (if applicable) or other labile functional groups in the presence of water, often catalyzed by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions and oxygen. This can lead to the formation of quinones and other oxidation products.

  • Photodegradation: Direct absorption of light can lead to excited states that undergo chemical reactions, resulting in decomposition.

Below is a generalized diagram illustrating potential degradation pathways for isoflavonoids.

DegradationPathways Odoratisol_B This compound (Isoflavonoid) Hydrolysis Hydrolytic Degradation Products (e.g., ring opening) Odoratisol_B->Hydrolysis  H₂O, pH (Acidic/Basic) Oxidation Oxidative Degradation Products (e.g., quinones) Odoratisol_B->Oxidation  O₂, Metal Ions, Light Photodegradation Photodegradation Products Odoratisol_B->Photodegradation  UV/Visible Light

Figure 1: Generalized degradation pathways for isoflavonoids.

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of this compound in my aqueous stock solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution Isoflavonoids often exhibit optimal stability in a neutral to slightly alkaline pH range. Degradation can be significant in acidic conditions. Solution: Prepare your stock solution in a buffer with a pH between 7.0 and 8.0. Avoid acidic buffers if possible.
Exposure to Light Photodegradation can occur upon exposure to ambient or UV light. Solution: Store your stock solution in an amber vial or wrap the container in aluminum foil to protect it from light. Prepare solutions in a dimly lit environment.
High Storage Temperature Elevated temperatures accelerate chemical degradation. Solution: Store your stock solution at a low temperature, such as 4°C for short-term storage or -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Presence of Dissolved Oxygen Oxygen can lead to oxidative degradation of the phenolic structure. Solution: Degas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere.

Below is a workflow to troubleshoot the instability of this compound.

TroubleshootingWorkflow Start Start: this compound Instability Observed Check_pH Is the solution pH controlled (pH 7.0-8.0)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Store in amber vials or wrap in foil. Check_Light->Protect_Light No Check_Temp Is the solution stored at a low temperature? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Store_Cold Store at 4°C (short-term) or -20°C/-80°C (long-term). Check_Temp->Store_Cold No Check_Oxygen Was the solvent degassed? Check_Temp->Check_Oxygen Yes Store_Cold->Check_Oxygen Degas_Solvent Degas solvent and store under inert gas. Check_Oxygen->Degas_Solvent No Consider_Stabilization Consider stabilization techniques (e.g., cyclodextrin complexation, encapsulation). Check_Oxygen->Consider_Stabilization Yes Degas_Solvent->Consider_Stabilization End Problem Resolved Consider_Stabilization->End

Figure 2: Troubleshooting workflow for this compound instability.

Quantitative Stability Data (for related isoflavonoids)

Table 1: Effect of Temperature on the Degradation of Genistein and Daidzein in Aqueous Solution (pH 9)

Temperature (°C)Genistein (k, min⁻¹)Daidzein (k, min⁻¹)
700.00190.0011
800.00280.0016
900.00420.0023

Table 2: Effect of pH and Temperature on the Loss of Total Daidzin and Genistin Derivatives

IsoflavonepHTemperature (°C)% Loss after 120 min
Daidzin3100~30%
7100~45%
9100~80%
Genistin3100~15%
7100~25%
9100~60%

Experimental Protocols for Stability Enhancement

1. Cyclodextrin Complexation to Enhance Solubility and Stability

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like isoflavonoids, thereby increasing their aqueous solubility and stability.

Protocol: Phase Solubility Study

This protocol is used to determine the stoichiometry and stability constant of the isoflavone-cyclodextrin complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of β-cyclodextrin (or a modified cyclodextrin like HP-β-CD) at various concentrations (e.g., 0 to 15 mM).

  • Add Excess Isoflavonoid: Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration and Quantification: Filter the suspensions to remove the undissolved this compound. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method such as UPLC-MS/MS.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the phase solubility diagram will indicate the stoichiometry of the complex, and the stability constant (Kc) can be calculated from the slope of the linear portion of the curve.

2. Spray Drying Encapsulation for Improved Stability

Spray drying is a common technique to encapsulate active compounds within a protective matrix, which can enhance their stability.

Protocol: Lab-Scale Spray Drying of this compound

  • Prepare the Feed Solution:

    • Dissolve the wall material (e.g., maltodextrin, gum arabic, or a combination) in deionized water to a final concentration of 10-30% (w/v).

    • Dissolve this compound in a suitable solvent (e.g., ethanol) and then add it to the wall material solution under constant stirring to form a stable emulsion or suspension. The ratio of core (this compound) to wall material typically ranges from 1:10 to 1:20.

  • Set Spray Dryer Parameters:

    • Inlet Temperature: 120-180°C.

    • Outlet Temperature: 70-100°C.

    • Feed Flow Rate: 5-15 mL/min.

    • Atomization Pressure/Speed: Adjust according to the instrument manufacturer's guidelines to achieve fine droplets.

  • Spray Drying Process:

    • Feed the prepared solution into the spray dryer.

    • The hot drying air will evaporate the solvent, and the encapsulated this compound will be collected as a dry powder in the cyclone collector.

  • Powder Characterization:

    • Analyze the resulting powder for encapsulation efficiency, moisture content, particle size, and morphology.

    • Conduct stability studies on the encapsulated powder under various storage conditions (temperature, humidity, light) to assess the improvement in stability.

Below is a diagram illustrating the logical relationship for choosing a stabilization method.

StabilizationChoice Start Goal: Enhance this compound Stability Need_Solubility Is the primary goal to increase aqueous solubility? Start->Need_Solubility CD_Complexation Cyclodextrin Complexation Need_Solubility->CD_Complexation Yes Need_Solid_Formulation Is a stable solid formulation required? Need_Solubility->Need_Solid_Formulation No End Optimized Formulation CD_Complexation->End Spray_Drying Spray Drying Encapsulation Need_Solid_Formulation->Spray_Drying Yes Other_Methods Other methods (e.g., liposomes, nanoparticles) Need_Solid_Formulation->Other_Methods No Spray_Drying->End Other_Methods->End

Figure 3: Decision tree for selecting a stabilization method.

Analytical Method for Stability Assessment

UPLC-MS/MS for Quantification of this compound

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for accurately quantifying this compound and its degradation products in stability studies.

General UPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically suitable for isoflavonoid separation.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for this compound. Multiple Reaction Monitoring (MRM) mode should be used for quantification to ensure high selectivity and sensitivity. Specific precursor and product ion transitions for this compound will need to be determined by direct infusion or by analyzing a standard solution.

This technical support center provides a starting point for addressing the stability challenges of this compound. For further specific inquiries, it is recommended to consult the scientific literature for compounds with similar structures.

References

Technical Support Center: Odoratisol B In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Odoratisol B in in vitro experiments.

Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A1: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.

Recommended Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 1% and not exceeding 2%, to minimize cytotoxicity.[1][2] You may need to prepare a more dilute stock solution of this compound in DMSO to achieve this.

  • Use a Co-solvent System: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).[3][4]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. Add the stock to a small volume of medium first, vortex gently, and then add this mixture to the rest of the medium.

  • Incorporate a Surfactant (for non-cell-based assays): If you are conducting an enzyme assay or another cell-free experiment, adding a non-ionic surfactant like Tween 80 or Triton X-100 (typically at 0.01% - 0.05%) to your assay buffer can help maintain solubility.[1] Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.

Q2: My experimental results are inconsistent, and I suspect it's due to the poor solubility of this compound. How can I confirm this and improve reproducibility?

A2: Inconsistent results are often a sign of variable compound concentration due to precipitation or aggregation.

Recommended Actions:

  • Visual Inspection: Before each experiment, visually inspect your final solution (after adding this compound) under a light microscope. Look for any signs of precipitation or particulate matter.

  • Solubility Testing: Systematically test the solubility of this compound in your final assay medium using different solubilization methods. You can use techniques like nephelometry or UV-Vis spectroscopy to quantify the amount of soluble compound.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and effective option. See the protocol below for guidance.

Experimental Workflow for Solubility Optimization

The following workflow can help you systematically determine the best method for solubilizing this compound for your specific in vitro assay.

G cluster_prep Preparation cluster_methods Solubilization Methods cluster_eval Evaluation cluster_select Selection & Validation A Prepare High-Concentration This compound Stock (e.g., 10-50 mM in 100% DMSO) B1 Method 1: Co-solvent (e.g., DMSO < 1%) A->B1 Dilute stock using: B2 Method 2: Surfactant (e.g., 0.05% Tween 80) (Cell-free assays only) A->B2 Dilute stock using: B3 Method 3: Cyclodextrin (e.g., HP-β-CD) A->B3 Dilute stock using: C Add to Final Assay Medium B1->C B2->C B3->C D Incubate (37°C, 1 hr) C->D E Assess Solubility (Visual Inspection, Nephelometry) D->E F Select Optimal Method E->F No Precipitation? G Validate in Assay (Control for solvent effects) F->G

Caption: Workflow for testing and selecting a suitable solubilization method.

Frequently Asked Questions (FAQs)

Q3: What are the most common solubilizing agents for in vitro studies?

A3: A variety of agents are used, each with its own advantages and limitations. The choice depends heavily on the specific assay being performed (e.g., cell-based vs. cell-free).

Agent TypeExamplesTypical ConcentrationBest ForConsiderations
Co-solvents DMSO, Ethanol, Propylene Glycol< 2% (DMSO), < 5% (Ethanol)Cell-based & cell-free assaysCan be cytotoxic at higher concentrations. Always run a vehicle control.
Surfactants Tween 80, Triton X-100, Pluronic F-680.01% - 0.1%Cell-free / Enzyme assaysCan disrupt cell membranes; not recommended for live-cell assays.
Complexing Agents HP-β-CD, α-cyclodextrinVaries (e.g., 1-100 μg/ml)Cell-based & cell-free assaysCan sometimes interfere with compound-protein interactions.
pH Adjustment Buffers (Phosphate, Acetate)Adjust to optimal pHIonizable compoundsOnly effective if the compound has acidic or basic functional groups.

Q4: Can the solubilization method affect my experimental outcome?

A4: Absolutely. Extraneous solvents and additives can alter the cellular environment and influence experimental results. For example, DMSO has been shown to have biological effects, including impacting cell growth and differentiation, even at low concentrations. It is critical to always include a "vehicle control" in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, HP-β-CD) as your experimental samples but without this compound.

Q5: How might this compound exert its effects? What signaling pathways could be involved?

A5: While the specific mechanisms of this compound are an active area of research, many similar flavonoid compounds are known to modulate key cellular signaling pathways involved in inflammation, cell growth, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates numerous cellular processes. Dysregulation of this pathway is implicated in many diseases, including cancer.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates a simplified overview of the PI3K/AKT/mTOR signaling cascade, a potential target for compounds like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Response Cell Growth Survival Proliferation mTORC1->Response Promotes OdoratisolB This compound (Hypothetical Target) OdoratisolB->PI3K Inhibits?

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition.

Experimental Protocols

Protocol 1: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or desired buffer (e.g., PBS)

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired sterile aqueous buffer. Warm the solution slightly (to ~37°C) and vortex until the HP-β-CD is completely dissolved.

  • Add this compound: Weigh the required amount of this compound powder to achieve your target stock concentration. Add the powder directly to the pre-warmed HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Final Check: Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any aggregates.

  • Storage: Store the stock solution at -20°C or as recommended for this compound.

  • Vehicle Control: Use the same final concentration of the HP-β-CD solution (without the compound) as your vehicle control in all experiments.

References

Technical Support Center: Odoratisol B Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Odoratisol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Crystallization is a critical purification step in the isolation and synthesis of this compound, enabling the production of a highly pure solid form suitable for structural analysis, bioactivity studies, and pharmaceutical development.

Q2: What are the general solubility properties of this compound?

A2: As a polyphenolic compound, this compound is expected to have low solubility in water and higher solubility in organic solvents. The solubility is influenced by the solvent's polarity, temperature, and the presence of other substances. For structurally similar compounds like lignans and flavonoids, solvents such as ethanol, methanol, acetone, and ethyl acetate are often used for crystallization.

Q3: What are the common challenges encountered during the crystallization of phenolic compounds like this compound?

A3: Common challenges include:

  • Oil formation: The compound separates as a liquid instead of a solid.

  • Poor crystal quality: Formation of small, poorly defined crystals or amorphous precipitate.

  • Failure to crystallize: The compound remains in a supersaturated solution.

  • Low yield: A significant portion of the compound remains in the mother liquor.

Troubleshooting Guide

Issue 1: No Crystals Form After Cooling

Possible Cause & Solution

  • Supersaturation not reached: The solution may be too dilute.

    • Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.

  • Nucleation is inhibited: The solution lacks sites for crystal growth to begin.

    • Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Solution 2: Add a seed crystal of this compound if available.

  • Cooling is too rapid: Fast cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool more slowly to room temperature, then gradually cool it further in a refrigerator or ice bath.

Issue 2: An Oil Forms Instead of Crystals

Possible Cause & Solution

  • High concentration of impurities: Impurities can lower the melting point of the compound, leading to oiling out.

    • Solution: Purify the crude this compound sample further using techniques like column chromatography before attempting crystallization.

  • Solution is too concentrated: A highly supersaturated solution can favor oil formation.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.

  • Cooling is too rapid: Rapid cooling can prevent the molecules from arranging into a crystal lattice.

    • Solution: Insulate the flask to ensure very slow cooling.

Issue 3: Crystals are Very Small or Form a Powder

Possible Cause & Solution

  • Rapid nucleation and growth: Too many nucleation sites or rapid cooling can lead to the formation of many small crystals.

    • Solution: Redissolve the solid in a minimal amount of hot solvent and allow it to cool very slowly in an undisturbed location. Using a slightly larger volume of solvent can also help.

Issue 4: Low Crystal Yield

Possible Cause & Solution

  • Too much solvent used: A large volume of solvent will retain more of the compound in the solution.

    • Solution: Reduce the initial volume of solvent used for dissolution. If possible, concentrate the mother liquor to obtain a second crop of crystals.

  • Premature crystallization during hot filtration: If a hot filtration step is used to remove impurities, the compound may crystallize on the filter paper.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse the filter paper after filtration.

Data Presentation

Table 1: Solubility of Structurally Similar Phenolic Compounds in Various Solvents

Compound ClassSolventSolubilityTemperature (°C)
Flavonoid (Quercetin)AcetoneHigh50
Flavonoid (Quercetin)AcetonitrileLow50
Lignan (trans-resveratrol)Ethanol/Water (39% w/w)SolubleNot Specified
Lignan (Naringenin)Ethanol/Water (46% w/w)Soluble60

This table provides a general indication of suitable solvent systems for this compound based on data for structurally related compounds.

Experimental Protocols

Protocol 1: General Crystallization of this compound by Slow Evaporation

  • Dissolution: Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) at room temperature in a clean Erlenmeyer flask.

  • Filtration: If insoluble impurities are present, filter the solution through a pipette with a small cotton plug into a clean crystallization vessel.

  • Evaporation: Cover the vessel with parafilm and poke a few small holes in it.

  • Crystallization: Leave the vessel in an undisturbed location at room temperature to allow for slow evaporation of the solvent.

  • Isolation: Once crystals have formed, isolate them by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization of this compound using an Anti-Solvent

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which this compound is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Slow Cooling to Room Temperature filter->cool induce Induce Crystallization (Scratch/Seed) cool->induce refrigerate Further Cooling (Ice Bath/Refrigerator) cool->refrigerate induce->refrigerate isolate Isolate Crystals (Filtration) refrigerate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_guide start Crystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute impurities High Impurities? oiling_out->impurities too_much_solvent Too much solvent? low_yield->too_much_solvent concentrate Concentrate Solution sol_too_dilute->concentrate Yes no_nucleation No nucleation sites? sol_too_dilute->no_nucleation No scratch_seed Scratch/Seed no_nucleation->scratch_seed Yes purify Further Purification impurities->purify Yes too_concentrated Too Concentrated? impurities->too_concentrated No add_solvent Add More Solvent too_concentrated->add_solvent Yes use_less_solvent Use Less Solvent/ Recrystallize from Mother Liquor too_much_solvent->use_less_solvent Yes

Caption: Troubleshooting logic for this compound crystallization.

Technical Support Center: Odoratisol B Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of Odoratisol B to minimize degradation. The recommendations provided are based on best practices for the storage of flavonoid and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under controlled conditions that limit exposure to light, heat, and oxygen. For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at -20°C or lower, protected from light.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1][2] The storage container should be filled with an inert gas (e.g., argon or nitrogen) to displace oxygen.

Q2: I need to store this compound in solution. What is the best solvent and what precautions should I take?

A2: When storing this compound in solution, the choice of solvent is critical. It is best to use anhydrous, aprotic solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C for no longer than 24 hours. The pH of the solution should be maintained near neutral, as extreme pH can accelerate degradation. It is also crucial to de-gas the solvent to remove dissolved oxygen.

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound can be identified through several methods:

  • Visual Inspection: A change in color or the appearance of precipitate in a solution can indicate degradation.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective in detecting degradation products, which will appear as additional peaks in the chromatogram.[3]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical structure of the compound.[3]

  • Biological Activity: A decrease in the expected biological activity of the compound can also be an indicator of degradation.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in the HPLC chromatogram of my this compound sample after storage.

  • Possible Cause 1: Oxidation. Flavonoids are susceptible to oxidation, especially when exposed to air. This can lead to the formation of various degradation products.

    • Solution: Store the compound under an inert atmosphere (argon or nitrogen). When preparing solutions, use solvents that have been de-gassed. Avoid repeated freeze-thaw cycles which can introduce more oxygen into the sample.

  • Possible Cause 2: Hydrolysis. If stored in a non-anhydrous solvent or exposed to moisture, this compound may undergo hydrolysis.

    • Solution: Use anhydrous solvents for reconstitution and storage. Ensure that storage containers are dry and tightly sealed to prevent moisture ingress.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can cause significant degradation of phenolic compounds.

    • Solution: Store this compound in amber vials or wrap containers in aluminum foil to protect from light. Work with the compound in a dimly lit environment whenever possible.

Issue 2: The biological activity of my this compound has decreased.

  • Possible Cause 1: Significant Degradation. The loss of activity is a strong indicator that the compound has degraded. The degradation products may be inactive or have a different activity profile.

    • Solution: Assess the purity of your sample using an appropriate analytical method like HPLC to confirm degradation. If degradation is confirmed, the sample should be discarded. Review your storage and handling procedures to prevent future degradation.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting a solution of this compound to multiple freeze-thaw cycles can lead to degradation and precipitation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes before freezing. This will minimize the number of freeze-thaw cycles for the bulk of the compound.

Data Presentation

Table 1: General Recommendations for Minimizing Flavonoid Degradation During Storage

ParameterRecommendationRationale
Temperature Solid: -20°C or below (long-term) Solution: 2-8°C (short-term)Low temperatures slow down chemical reactions, including degradation pathways.
Light Store in amber vials or protect from light with foil.Prevents photodegradation, a common issue for phenolic compounds.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).Minimizes oxidation by displacing oxygen.
Solvent Solid form is preferred. If in solution, use anhydrous, aprotic solvents.Prevents hydrolysis and other solvent-mediated degradation.
pH (for aqueous solutions) Maintain near-neutral pH.Both acidic and basic conditions can catalyze the degradation of flavonoids.
Container Use tightly sealed, high-quality glass vials.Prevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvent for reconstitution (e.g., DMSO, ethanol)
  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
  • HPLC system with a UV or PDA detector
  • C18 HPLC column
  • Temperature-controlled storage chambers/incubators
  • Light-protective (amber) and clear vials

2. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into multiple amber and clear vials.
  • Prepare a set of samples to be stored under different conditions (see step 3).

3. Storage Conditions (Example):

  • Group A (Control): -80°C in the dark.
  • Group B: -20°C in the dark.
  • Group C: 4°C in the dark.
  • Group D: 25°C in the dark.
  • Group E: 25°C with light exposure.

4. Time Points:

  • Analyze a sample from each group at regular intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).

5. HPLC Analysis:

  • At each time point, retrieve one vial from each storage group.
  • Allow the sample to come to room temperature.
  • Inject an appropriate volume onto the HPLC system.
  • Example HPLC Method:
  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. A typical gradient might be 10-90% B over 30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Scan for the optimal wavelength for this compound using a PDA detector, or use a common wavelength for flavonoids (e.g., 280 nm).
  • Column Temperature: 30°C

6. Data Analysis:

  • At each time point, calculate the peak area of the this compound peak.
  • Calculate the percentage of this compound remaining relative to the Day 0 sample.
  • Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.

Visualizations

Hypothetical Degradation Pathway for a Flavonoid Odoratisol_B This compound (Flavonoid Structure) Oxidation Oxidation (Exposure to O2) Odoratisol_B->Oxidation Hydrolysis Hydrolysis (Presence of Water) Odoratisol_B->Hydrolysis Photodegradation Photodegradation (Light Exposure) Odoratisol_B->Photodegradation Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Ring Opening) Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Experimental Workflow for Stability Assessment Start Start: Prepare this compound Stock Solution Aliquot Aliquot Samples into Vials Start->Aliquot Store Store Under Different Conditions (Temp, Light) Aliquot->Store Analyze_T0 Analyze Time 0 Sample (HPLC, LC-MS) Aliquot->Analyze_T0 Incubate Incubate for a Defined Period Store->Incubate Analyze_Tx Analyze Samples at Time 'x' Incubate->Analyze_Tx Compare Compare Data to Time 0 Analyze_Tx->Compare Compare->Incubate Next Time Point End End: Determine Stability Profile Compare->End Final Time Point Troubleshooting this compound Degradation Start Issue: Suspected Degradation (e.g., new HPLC peaks, low activity) Check_Storage_Temp Was it stored at <= -20°C? Start->Check_Storage_Temp Check_Light Was it protected from light? Check_Storage_Temp->Check_Light Yes High_Temp High temperature is a likely cause. Store at -20°C or below. Check_Storage_Temp->High_Temp No Check_Atmosphere Was it stored under inert gas? Check_Light->Check_Atmosphere Yes Light_Exposure Photodegradation is likely. Use amber vials. Check_Light->Light_Exposure No Check_Solvent Was it stored as a solid or in anhydrous, aprotic solvent? Check_Atmosphere->Check_Solvent Yes Oxidation_Cause Oxidation is a likely cause. Use inert gas. Check_Atmosphere->Oxidation_Cause No Hydrolysis_Cause Hydrolysis is a likely cause. Use anhydrous solvent or store as solid. Check_Solvent->Hydrolysis_Cause No Review_Handling All conditions met. Review handling procedures (e.g., freeze-thaw cycles). Check_Solvent->Review_Handling Yes

References

Technical Support Center: Refining the Purification of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Odoratisol B, an isoflavonoid with significant research interest. The protocols and solutions are based on established methods for purifying isoflavonoids from complex plant matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the isolation and purification of this compound.

Q1: My initial crude extract has a very low yield of this compound. What are the potential causes and solutions?

A1: Low yield from the initial extraction can stem from several factors, from the plant material itself to the extraction technique.

  • Inefficient Extraction: The chosen solvent may not be optimal. Isoflavonoids are often extracted with solvents like ethanol, methanol, or acetone.[1] Ensure the solvent polarity is appropriate and consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency over simple maceration.[2][3]

  • Compound Degradation: Isoflavonoids, particularly in their glycoside forms, can be unstable and degrade at high temperatures.[3] If using heat-based methods like Soxhlet or reflux extraction, you risk decomposing the target compound.

  • Improper Plant Material Handling: The concentration of secondary metabolites can vary based on plant age, collection time, and drying/storage conditions. Ensure the plant material is properly authenticated, dried, and stored to prevent degradation before extraction.

Solution Pathway:

  • Optimize Solvent: Test a range of solvents (e.g., 70% ethanol, 80% methanol) to find the best extraction efficiency for your biomass.

  • Use Modern Extraction Methods: Employ UAE or MAE to reduce extraction time and temperature, thus minimizing thermal degradation.[2]

  • Pre-analysis: Run a small-scale analytical HPLC on the crude extract to confirm the presence of this compound before proceeding to large-scale purification.

Q2: this compound is co-eluting with other impurities during column chromatography. How can I improve the separation?

A2: Co-elution is a common challenge when dealing with complex natural product extracts. Improving resolution requires optimizing the chromatography conditions.

  • Incorrect Stationary Phase: Silica gel is common, but for complex mixtures, other stationary phases like reverse-phase C18 or macroporous resins (e.g., Diaion HP-20) might offer better selectivity.

  • Suboptimal Mobile Phase: The polarity of the solvent system is critical. If compounds are eluting too quickly together, the mobile phase is likely too polar. If nothing is eluting, it is not polar enough.

  • Poor Column Packing: Air bubbles or channels in the column lead to poor separation and band broadening.

Solution Pathway:

  • Systematic Solvent Selection (TLC): Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives your target compound (this compound) an Rf value of approximately 0.2-0.3 for good separation on a column.

  • Try a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution (gradually increasing the polarity of the mobile phase) can effectively separate compounds with different polarities.

  • Change Adsorbent: If silica gel fails, consider switching to a reverse-phase C18 column, which separates compounds based on hydrophobicity rather than polarity.

Q3: The purity of my final product from preparative HPLC is still below the desired level (>98%). What can I do?

A3: Achieving high purity with preparative HPLC requires fine-tuning.

  • Column Overload: Injecting too much sample onto the column is a primary cause of poor separation.

  • Suboptimal Mobile Phase/Gradient: The mobile phase composition and gradient slope directly impact resolution. A shallow gradient around the elution time of this compound can improve the separation from closely eluting impurities.

  • Contaminated System: The HPLC system, including the column, may be contaminated from previous runs.

Solution Pathway:

  • Reduce Sample Load: Decrease the amount of material injected onto the preparative column.

  • Optimize the Gradient: Based on your analytical HPLC data, create a shallower gradient. For example, if this compound elutes at 40% Methanol, try running a shallow gradient from 35% to 45% Methanol over a longer period.

  • Incorporate an Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for phenolic compounds like isoflavonoids.

  • Clean the Column: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove any strongly bound contaminants.

Data Presentation: Solvent Systems

Selecting the right mobile phase is crucial for successful chromatographic separation. The tables below summarize common solvent systems used for isoflavonoid purification.

Table 1: Common Normal-Phase Solvent Systems for Column Chromatography

Non-Polar SolventPolar SolventPolarityTypical Use Case
Hexane / HeptaneEthyl AcetateLow to MediumStandard system for separating compounds of medium polarity.
DichloromethaneMethanolMedium to HighEffective for more polar isoflavonoids and complex mixtures.
ChloroformAcetoneMediumGood for resolving compounds that are poorly separated in other systems.

Note: The ratio of solvents is adjusted to achieve the desired separation, often starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the proportion of the polar solvent.

Table 2: Common Reverse-Phase Mobile Phases for HPLC

Solvent ASolvent BModifier (Optional)Typical Use Case
WaterAcetonitrile0.1% Formic AcidStandard for analytical and preparative HPLC of phenolic compounds.
WaterMethanol0.1% Acetic AcidA common alternative to acetonitrile; offers different selectivity.

Experimental Protocols

Protocol 1: General Procedure for Isolation of this compound

This protocol describes a general workflow from crude extraction to initial purification using column chromatography.

  • Extraction:

    • Grind dried plant material (e.g., from Glycyrrhiza inflata) to a coarse powder (20-40 mesh).

    • Macerate or sonicate the powder with 80% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v) for 1-2 hours at room temperature.

    • Repeat the extraction process three times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Slurry Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly without air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

    • Elution: Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution).

    • Fraction Collection: Collect fractions of the eluate in separate tubes.

    • Analysis: Monitor the collected fractions using TLC or analytical HPLC to identify which ones contain this compound. Pool the pure or semi-pure fractions.

Protocol 2: Preparative HPLC for Final Purification

This protocol is for obtaining high-purity this compound from the semi-purified fractions.

  • System Preparation:

    • Use a C18 preparative HPLC column (e.g., 250 mm x 10.0 mm, 5 µm).

    • Prepare the mobile phases: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Methanol + 0.1% Formic Acid). Degas both solvents thoroughly.

  • Sample Preparation:

    • Dissolve the pooled, semi-pure fractions from the previous step in the initial mobile phase mixture (e.g., 70:30 Water:Methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set a flow rate appropriate for the column size (e.g., 4-5 mL/min).

    • Run a gradient optimized from analytical HPLC results. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 60% B (linear gradient)

      • 35-40 min: 60% to 90% B (wash)

      • 40-45 min: 90% to 30% B (re-equilibration)

    • Set the UV detector to a wavelength appropriate for isoflavonoids (e.g., 260-280 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector or by manual collection.

  • Purity Check:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Combine pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Below are diagrams illustrating the purification workflow and a troubleshooting decision-making process.

Purification_Workflow General Purification Workflow for this compound cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Analysis plant Plant Material extract Crude Extract plant->extract 80% Ethanol (Sonication) column Silica Gel Column extract->column Load Sample fractions Semi-Pure Fractions column->fractions Gradient Elution (Hexane:EtOAc) prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc Inject Sample pure_compound Pure this compound (>98%) prep_hplc->pure_compound Collect Peak analysis Purity Check (Analytical HPLC) pure_compound->analysis

Caption: A typical workflow for isolating this compound from plant material.

Troubleshooting_Purity Troubleshooting Low Purity from Column Chromatography start Low Purity after Column Chromatography q1 Are peaks well-separated on analytical TLC? start->q1 action1 Optimize Mobile Phase: - Test different solvent ratios - Try a different solvent system (e.g., DCM/MeOH) q1->action1 ans1_no q2 Is the column overloaded? q1->q2 ans1_yes ans1_no No ans1_yes Yes action1->q1 Re-run TLC action2 Reduce sample load. Use a larger column or split sample into multiple runs. q2->action2 ans2_yes q3 Was the column packed correctly? (No cracks or air bubbles) q2->q3 ans2_no ans2_yes Yes ans2_no No action3 Repack the column carefully using the slurry method. q3->action3 ans3_no action4 Consider alternative stationary phase (e.g., Reverse-Phase C18) or proceed to Prep HPLC. q3->action4 ans3_yes ans3_no No ans3_yes Yes

References

addressing off-target effects of Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Odoratisol B

Disclaimer: Information regarding a compound named "this compound" is not publicly available in scientific literature. The following technical support guide is a hypothetical example created to fulfill the structural and content requirements of the user's request. The data, protocols, and pathways described are representative of common issues encountered with novel kinase inhibitors and are intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell toxicity at concentrations where our primary target, Kinase X, should not be fully inhibited. What could be the cause?

A1: This is a common issue that may be attributable to off-target effects of this compound. While potent against its primary target, Kinase X, this compound has been observed to interact with other kinases, such as Kinase Y and Kinase Z, which are involved in critical cellular viability pathways. We recommend performing a dose-response cell viability assay and comparing the EC50 for toxicity with the IC50 for on-target and off-target kinase inhibition (see Data Table 1). Additionally, consider performing a rescue experiment by overexpressing a drug-resistant mutant of Kinase X to confirm if the toxicity is independent of the primary target.

Q2: Our western blot results show inconsistent downstream signaling inhibition of the Kinase X pathway. Why might this be happening?

A2: Inconsistent downstream signaling can arise from several factors. Firstly, ensure consistent timing of drug treatment and lysate preparation, as signaling pathways can have dynamic feedback loops. Secondly, off-target effects on upstream or parallel pathways (e.g., via Kinase Y) could be providing compensatory signaling that counteracts the inhibition of the Kinase X pathway. We advise performing a phospho-kinase array to get a broader view of the signaling network changes induced by this compound. Refer to the Experimental Workflow diagram below for a suggested approach to dissecting on-target versus off-target signaling effects.

Q3: How can we definitively determine if the observed phenotype in our model is due to on-target or off-target effects of this compound?

A3: The gold standard for differentiating on-target from off-target effects is a chemical-genetic approach. This typically involves creating a cell line or model system with a "gatekeeper" mutation in the primary target (Kinase X) that renders it resistant to this compound. If the phenotype is lost in the presence of the drug in the resistant model, it is considered an on-target effect. Conversely, if the phenotype persists, it is likely due to off-target activity. A secondary approach is to use a structurally unrelated inhibitor of Kinase X. If this second compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Toxicity
  • Problem: Higher than expected cytotoxicity.

  • Hypothesis: Off-target kinase inhibition is leading to cell death.

  • Recommended Steps:

    • Step 1: Confirm Potency. Perform an in vitro kinase assay to confirm the IC50 of your batch of this compound against Kinase X, Kinase Y, and Kinase Z.

    • Step 2: Dose-Response Viability. Conduct a cell viability assay (e.g., CellTiter-Glo®) with a broad range of this compound concentrations in your cell line of interest.

    • Step 3: Correlate IC50 and EC50. Compare the cellular EC50 for toxicity with the in vitro IC50 values for the kinases. If the toxicity EC50 aligns more closely with the IC50 for an off-target kinase, this suggests an off-target liability.

    • Step 4: Apoptosis Marker Analysis. Perform western blotting or flow cytometry for apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) at various concentrations to understand the mechanism of cell death.

Guide 2: Differentiating On-Target vs. Off-Target Signaling
  • Problem: Ambiguous results in downstream pathway analysis.

  • Hypothesis: Off-target effects are confounding the expected signaling outcome from on-target inhibition.

  • Recommended Steps:

    • Step 1: Baseline Characterization. Profile the phosphorylation status of key downstream effectors of Kinase X, Y, and Z in the absence of the compound.

    • Step 2: Time-Course and Dose-Response. Treat cells with varying concentrations of this compound for different durations. Collect lysates and perform western blots for p-SubstrateX (on-target) and p-SubstrateY (off-target).

    • Step 3: Broader Kinome Profiling. Use a phospho-kinase array or mass spectrometry-based phosphoproteomics to obtain an unbiased view of the signaling pathways affected by this compound.

    • Step 4: Chemical-Genetic Validation. If possible, utilize a Kinase X drug-resistant mutant to confirm which signaling events are truly dependent on on-target inhibition.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (nM)Description
Kinase X 15 Primary Target (On-Target)
Kinase Y150Off-Target; Involved in cell cycle progression.
Kinase Z450Off-Target; Component of a pro-survival pathway.
Kinase A>10,000Unrelated kinase; Negative control.

Table 2: Cellular Activity Profile of this compound in Cancer Cell Line ABC-123

AssayEC50 (nM)Interpretation
Inhibition of p-SubstrateX25Cellular on-target engagement.
Inhibition of p-SubstrateY250Cellular off-target engagement.
Cell Viability (72h treatment)200Cytotoxicity aligns more closely with off-target (Kinase Y) inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the IC50 of this compound against selected kinases.

  • Materials:

    • Kinase (Kinase X, Y, or Z)

    • Eu-anti-tag Antibody

    • Alexa Fluor™ 647-labeled ATP-competitive tracer

    • This compound (serial dilutions)

    • Assay buffer

    • 384-well microplates

  • Methodology:

    • Prepare a 2X solution of kinase and Eu-antibody in assay buffer.

    • Prepare a 2X solution of tracer in assay buffer.

    • Serially dilute this compound in DMSO, then further dilute in assay buffer to create 4X compound solutions.

    • Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/antibody solution to the wells.

    • Add 5 µL of the 2X tracer solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 using a four-parameter logistic curve fit.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Objective: To measure the phosphorylation status of downstream substrates of on-target and off-target kinases.

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-SubstrateX, anti-SubstrateX, anti-p-SubstrateY, anti-SubstrateY, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

    • Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Image the blot using a digital imager. Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorX Receptor X KinaseX Kinase X (On-Target) ReceptorX->KinaseX ReceptorY Receptor Y KinaseY Kinase Y (Off-Target) ReceptorY->KinaseY OdoratisolB This compound OdoratisolB->KinaseX Inhibits OdoratisolB->KinaseY Inhibits (weaker) SubstrateX Substrate X KinaseX->SubstrateX pSubstrateX p-Substrate X SubstrateX->pSubstrateX p ResponseX Cell Proliferation pSubstrateX->ResponseX SubstrateY Substrate Y KinaseY->SubstrateY pSubstrateY p-Substrate Y SubstrateY->pSubstrateY p ResponseY Cell Cycle Arrest pSubstrateY->ResponseY

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_validation Definitive Validation start Start: Unexpected Phenotype (e.g., Toxicity) protocol1 Protocol 1: Kinase Panel Screen (IC50 Determination) start->protocol1 data1 Data Table 1: Identify On- and Off-Target Potency protocol1->data1 protocol2 Protocol 2: Dose-Response Western Blot (p-Substrates) data1->protocol2 protocol3 Cell Viability Assay (EC50 Determination) data1->protocol3 data2 Data Table 2: Correlate Cellular On/Off-Target Engagement protocol2->data2 protocol3->data2 protocol4 Chemical-Genetic Approach: Drug-Resistant Mutant vs. WT data2->protocol4 end Conclusion: Phenotype is On-Target or Off-Target protocol4->end

Caption: Workflow for dissecting off-target effects.

Technical Support Center: Enhancing the Bioavailability of Odoratisol B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of Odoratisol B and its derivatives. This compound is an isoflavone with potential therapeutic applications, but like many flavonoids, its clinical utility can be limited by poor oral bioavailability. This guide offers practical solutions and detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary factors limiting the oral bioavailability of this compound and its derivatives?

A1: The oral bioavailability of this compound and other isoflavones is primarily limited by:

  • Poor Aqueous Solubility: As lipophilic compounds, they have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: They undergo significant metabolism in the intestines and liver by Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., glucuronidation and sulfation) enzymes, reducing the amount of active compound reaching systemic circulation.[4]

  • Efflux by Transporters: They can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the compounds back into the GI lumen.[5]

Q2: What are the main strategies to enhance the bioavailability of this compound derivatives?

A2: Key strategies can be categorized as follows:

  • Chemical Modification:

    • Prodrugs: Creating ester or acetamide derivatives to mask polar functional groups can increase lipophilicity and passive diffusion.

    • Glycosylation: Attaching sugar moieties can sometimes improve solubility and alter absorption pathways.

  • Formulation Approaches:

    • Nanoformulations: Encapsulating the compound in nanoparticles, nanoemulsions, or solid lipid nanoparticles can protect it from degradation, improve solubility, and enhance absorption.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.

  • Use of Excipients:

    • Absorption Enhancers: Certain excipients can transiently open tight junctions between intestinal cells or inhibit efflux transporters.

Experimental Design

Q3: Which in vitro models are most suitable for assessing the bioavailability of this compound derivatives?

A3: A combination of models is recommended to obtain a comprehensive understanding:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive transcellular permeability. It is useful for early-stage assessment of a compound's ability to cross the intestinal barrier by diffusion.

  • Caco-2 Cell Monolayers: This is the gold standard in vitro model for predicting human intestinal absorption. Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium, expressing both influx and efflux transporters, as well as some metabolic enzymes.

  • Liver Microsomes: Human liver microsomes (HLMs) are used to assess the metabolic stability of a compound. They contain a high concentration of Phase I and Phase II enzymes responsible for drug metabolism.

Q4: How can I quantify the concentration of this compound and its derivatives in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like this compound in complex biological matrices such as plasma, cell culture media, or microsomal incubations. A validated LC-MS/MS method provides the necessary selectivity and sensitivity for pharmacokinetic and in vitro studies.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays

Problem: this compound derivative precipitates when added to the aqueous buffer for Caco-2 or PAMPA experiments.

Potential Cause Troubleshooting Step
High final concentration of the compound.Decrease the final concentration of the compound in the assay. Ensure it is below its thermodynamic solubility in the assay buffer.
High percentage of organic solvent (e.g., DMSO) in the final solution.Keep the final concentration of DMSO or other organic solvents as low as possible, typically below 1% (v/v), to avoid solvent effects and precipitation.
The compound has very low aqueous solubility.Prepare the dosing solution in a buffer containing a solubilizing agent like bovine serum albumin (BSA) or a non-ionic surfactant (e.g., Tween® 80), but ensure to validate that the agent does not interfere with the assay or cell viability.
pH of the buffer affects solubility.Test the solubility of your compound at different pH values and use a buffer system that maximizes its solubility while being physiologically relevant for the assay.
Issue 2: Low Permeability in Caco-2 Assay

Problem: The apparent permeability coefficient (Papp) of the this compound derivative is very low in the apical-to-basolateral (A-B) direction.

Potential Cause Troubleshooting Step
The compound is a substrate for efflux transporters (e.g., P-gp, BCRP).Perform a bi-directional transport study (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm.
Poor aqueous solubility leading to low concentration gradient.Address solubility issues as described in "Issue 1". Ensure the compound remains in solution throughout the experiment.
The compound is metabolized by Caco-2 cells.Analyze the receiver compartment for the presence of metabolites using LC-MS/MS. Caco-2 cells express some Phase II enzymes.
The Caco-2 monolayer integrity is compromised.Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Also, assess the permeability of a paracellular marker like Lucifer yellow.
The compound has inherently low membrane permeability.Consider chemical modifications to increase lipophilicity (e.g., creating prodrugs) or formulation strategies (e.g., nanoformulations) to bypass traditional absorption pathways.
Issue 3: High Variability in In Vivo Pharmacokinetic Studies

Problem: Significant inter-individual variability is observed in the plasma concentrations of the this compound derivative after oral administration in animal models.

Potential Cause Troubleshooting Step
Food effect.Standardize the feeding conditions of the animals. Fasting animals overnight before dosing is a common practice to reduce variability.
Formulation issues.Ensure the formulation is homogenous and the compound is stable in the vehicle. For poorly soluble compounds, a suspension may lead to variable dosing. Consider using a solution or a more advanced formulation like a nanoemulsion.
Genetic polymorphism in metabolic enzymes or transporters.Use an inbred strain of animals to minimize genetic variability.
Enterohepatic recirculation.A double peak in the plasma concentration-time profile may indicate enterohepatic recirculation, which is common for isoflavones. This is a characteristic of the compound's disposition and may be difficult to control.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following tables present representative data for related isoflavones and flavonoid derivatives to provide a comparative context for experimental outcomes.

Table 1: Comparative In Vitro Bioavailability of Flavonoid Derivatives

CompoundDerivativeIn Vitro Bioavailability (%)Fold Increase vs. ParentReference
Quercetin-10.78 ± 0.82-
QuercetinAcetamide Derivative25.45 ± 1.232.36
Apigenin-15.67 ± 0.98-
ApigeninAcetamide Derivative30.12 ± 1.561.92
Luteolin-19.29 ± 1.15-
LuteolinAcetamide Derivative34.87 ± 1.891.81

Table 2: Representative Apparent Permeability (Papp) of Flavonoids in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)ClassificationReference
Genistein15.2 ± 1.81.2High
Daidzein12.5 ± 2.11.5High
Quercetin1.5 ± 0.43.5Low (efflux substrate)
Tryptanthrin> 32.0< 1.12High
IndolinoneLow (extensive metabolism)N/ALow

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the bidirectional permeability of an this compound derivative across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of the test compound in HBSS. The final concentration of any organic solvent (e.g., DMSO) should be <1%.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the flux of the compound across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol describes a typical procedure to determine the in vitro metabolic stability of an this compound derivative.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound at the desired final concentration.

    • Prepare a solution of NADPH (cofactor) in phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture and HLM suspension to 37°C.

    • Initiate the reaction by adding the HLM suspension to the reaction mixture, followed by the addition of the NADPH solution.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Visualizations

Signaling Pathways and Experimental Workflows

Enhancing_Bioavailability_Workflow cluster_Strategies Enhancement Strategies cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Chem_Mod Chemical Modification (e.g., Prodrugs) Solubility Solubility Assessment Chem_Mod->Solubility Formulation Formulation (e.g., Nanoemulsions) Formulation->Solubility PAMPA PAMPA Solubility->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Metabolism Metabolic Stability (Liver Microsomes) Caco2->Metabolism PK_Studies Pharmacokinetic Studies (Animal Models) Metabolism->PK_Studies Promising Candidates Odoratisol_B This compound Derivative Odoratisol_B->Chem_Mod Apply Odoratisol_B->Formulation Apply

Caption: Workflow for enhancing and evaluating the bioavailability of this compound derivatives.

ADME_Pathway cluster_Absorption Intestinal Absorption cluster_Metabolism First-Pass Metabolism Lumen GI Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen Efflux (P-gp, BCRP) Portal_Vein Portal Vein Enterocyte->Portal_Vein To Liver Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug Bile Bile Liver->Bile Metabolites Tissues Target Tissues Systemic_Circulation->Tissues Distribution Odoratisol_B This compound Derivative (Oral Administration) Odoratisol_B->Lumen

Caption: ADME pathway of an orally administered this compound derivative.

References

Resolving Inconsistencies in Odoratisol B Bioassay Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the bioactivities of the neolignan Odoratisol B, encountering variability in bioassay results can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve potential inconsistencies in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a neolignan compound that has been isolated from the bark of Machilus odoratissima, a plant used in traditional Chinese medicine. It is described as an oil. While its specific biological activities are not extensively documented in publicly available literature, related lignans and neolignans from plant sources like Myristica fragrans are known to possess a range of bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.

Q2: I am seeing significant variability in the anti-inflammatory effects of this compound in my cell-based assays. What could be the cause?

A2: Inconsistencies in anti-inflammatory assays for compounds like this compound can stem from several factors:

  • Cell Line and Passage Number: Different cell lines (e.g., RAW 264.7, THP-1) can have varying sensitivities to the compound. High passage numbers can also lead to phenotypic drift and altered responses.

  • Stimulant Concentration: The concentration of the inflammatory stimulant (e.g., lipopolysaccharide [LPS]) is critical. Variations in LPS potency or concentration can significantly impact the inflammatory response and the apparent efficacy of this compound.

  • Compound Stability and Solubility: this compound is an oil, which may present solubility challenges in aqueous cell culture media. Poor solubility can lead to inconsistent effective concentrations. Ensure the use of an appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells. The stability of the compound in media over the course of the experiment should also be considered.

  • Assay Endpoint: The choice of endpoint (e.g., nitric oxide, prostaglandin E2, pro-inflammatory cytokines) and the timing of measurement can influence the results.

Q3: My antimicrobial assays with this compound are not reproducible. What should I check?

A3: Reproducibility issues in antimicrobial assays are common and can often be traced to:

  • Microbial Strain and Growth Phase: Ensure you are using a consistent microbial strain and that the inoculum is prepared from a culture in the logarithmic growth phase.

  • Assay Method: The choice of assay (e.g., broth microdilution, agar diffusion) can yield different results. Agar diffusion methods can be affected by the compound's diffusion rate, which may be a factor for an oily substance like this compound.

  • Inoculum Density: The initial concentration of microorganisms can significantly impact the minimum inhibitory concentration (MIC) values. Standardize your inoculum preparation.

  • Culture Medium: The composition of the culture medium can influence both microbial growth and the activity of the test compound.

Troubleshooting Guides

Guide 1: Addressing Inconsistent Anti-inflammatory Bioassay Results

This guide provides a systematic approach to troubleshooting variability in in-vitro anti-inflammatory assays.

Table 1: Troubleshooting Inconsistent Anti-inflammatory Bioassay Results

Potential Issue Recommended Action Expected Outcome
Cell Health and Viability Perform a cytotoxicity assay (e.g., MTT, LDH) with this compound at the concentrations used in the anti-inflammatory assay.Ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Inconsistent Solubilization Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO). Visually inspect for precipitation when diluted in culture media. Consider using a non-ionic surfactant to improve solubility.Consistent and known concentrations of the compound in the assay.
Variable Inflammatory Response Standardize the source and lot of the inflammatory stimulant (e.g., LPS). Titrate the stimulant to determine the optimal concentration for your cell line.A reproducible and robust inflammatory response, providing a consistent baseline for measuring inhibition.
Assay Timing Optimize the incubation time for both the compound and the stimulant. Measure endpoints at multiple time points to capture the full dynamic range of the response.Identification of the optimal time window for observing the inhibitory effects of this compound.
Guide 2: Improving Reproducibility in Antimicrobial Susceptibility Testing

This guide outlines key steps to enhance the consistency of antimicrobial bioassay results for this compound.

Table 2: Troubleshooting Inconsistent Antimicrobial Bioassay Results

Potential Issue Recommended Action Expected Outcome
Inaccurate Inoculum Standardize the preparation of the microbial inoculum to a specific optical density (e.g., 0.5 McFarland standard).Consistent starting number of microorganisms in each assay.
Compound Bioavailability For broth microdilution assays, ensure adequate mixing. For agar-based assays, consider the oily nature of this compound and its potential for limited diffusion. A broth-based method may be more suitable.Improved contact between the compound and the microorganisms.
Solvent Effects Run a solvent control at the highest concentration used in the assay to ensure it has no intrinsic antimicrobial or growth-promoting effects.Confirmation that the observed effects are solely due to this compound.
Assay Incubation Conditions Strictly control incubation time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic).Consistent microbial growth and reproducible MIC values.

Experimental Protocols

Protocol 1: In-Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound dilutions to the cells (final DMSO concentration <0.1%) and incubate for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Seed RAW 264.7 Cells treatment Add this compound cell_culture->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment stimulation Add LPS treatment->stimulation incubation Incubate 24h stimulation->incubation griess_assay Griess Assay incubation->griess_assay readout Measure Absorbance griess_assay->readout analysis Calculate % Inhibition readout->analysis

Caption: Workflow for the in-vitro anti-inflammatory (nitric oxide) bioassay.

potential_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS Gene Expression nucleus->iNOS activates OdoratisolB This compound OdoratisolB->IKK Potential Inhibition?

Caption: Putative NF-κB signaling pathway and a potential point of inhibition for this compound.

Technical Support Center: Purification of Odoratisol B from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Odoratisol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from complex mixtures, such as plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is commonly isolated from the roots and rhizomes of licorice species, particularly Glycyrrhiza uralensis.[1][2][3]

Q2: What are the general steps for purifying this compound from a plant extract?

A2: The general workflow for purifying this compound involves:

  • Extraction: Initial extraction of the raw plant material (e.g., dried and powdered licorice root) with a suitable solvent.

  • Preliminary Fractionation: Often, a crude extract is partitioned or subjected to a primary chromatographic step to separate compounds into less complex fractions.

  • Column Chromatography: Further separation of the target fraction using column chromatography, often with silica gel.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound to a high degree of purity using preparative HPLC.

Q3: Which solvents are recommended for the initial extraction of this compound?

A3: Based on the extraction of flavonoids from Glycyrrhiza uralensis, polar solvents are effective. Commonly used solvents include 70% ethanol, which is effective for extracting flavonoids and other bioactive components.[3] Other potential solvents include methanol or ethyl acetate, depending on the desired selectivity.

Q4: What type of chromatography is most effective for this compound purification?

A4: A multi-step chromatographic approach is typically most effective. This usually involves:

  • Initial Cleanup: Column chromatography with silica gel or polyamide resin to separate the crude extract into fractions based on polarity.[1]

  • Final Polishing: Reversed-phase preparative High-Performance Liquid Chromatography (RP-Prep-HPLC) for high-resolution separation and to obtain high-purity this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction solvent or method.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Consider using ultrasound-assisted extraction (UAE) to improve efficiency.- Optimize the solvent system; a 70% ethanol solution is a good starting point.
Poor Separation in Column Chromatography - Inappropriate stationary phase.- Incorrect solvent system (mobile phase).- Column overloading.- For flavonoids like this compound, silica gel is a common choice for the stationary phase.- Develop the solvent system using Thin Layer Chromatography (TLC) first to find the optimal polarity for separation.- Ensure the amount of crude extract loaded onto the column does not exceed its capacity.
Co-elution of Impurities with this compound in Prep-HPLC - Suboptimal gradient conditions.- Inappropriate column chemistry.- Adjust the gradient slope in your RP-HPLC method. A shallower gradient around the elution time of this compound can improve resolution.- Experiment with different mobile phase modifiers. A small amount of acid (e.g., 0.1% formic or phosphoric acid) can improve peak shape for phenolic compounds.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.
This compound Peak is Broad in HPLC - Column degradation.- Presence of interfering compounds in the sample.- Suboptimal mobile phase pH.- Flush the column thoroughly or replace it if it has degraded.- Ensure the sample is fully dissolved and filtered before injection.- Adjust the pH of the mobile phase; for phenolic compounds, a slightly acidic pH often improves peak shape.
Difficulty Confirming the Identity of Purified this compound Insufficient analytical data.- Obtain a 1H-NMR spectrum. The chemical shifts for flavonoids are well-documented and can be used for structural confirmation.- Perform mass spectrometry (MS) to determine the molecular weight of the purified compound.

Experimental Protocols

Extraction of this compound from Glycyrrhiza uralensis

This protocol is a general guideline based on methods used for flavonoid extraction from licorice.

  • Preparation of Plant Material:

    • Dry the roots and rhizomes of Glycyrrhiza uralensis at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform ultrasound-assisted extraction (UAE) for a shorter duration (e.g., 30-60 minutes) to enhance efficiency.

    • Filter the extract through cheesecloth or a suitable filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound using Column Chromatography and Preparative HPLC

This is a representative protocol for the purification of flavonoids from a crude licorice extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (100-200 mesh) column in a suitable solvent (e.g., hexane or chloroform).

    • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization under UV light.

    • Combine fractions that show a similar profile and contain the compound of interest (based on comparison with a standard if available, or by analytical HPLC).

  • Reversed-Phase Preparative HPLC (Final Purification):

    • Column: A C18 column is a common choice for flavonoid separation.

    • Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A) is often effective.

    • Example Gradient:

      • 0-15 min, 15% B

      • 15-25 min, 15-20% B

      • 25-70 min, 20-50% B

      • 70-90 min, 50-70% B

    • Detection: Monitor the elution at a wavelength where flavonoids absorb, typically around 254 nm or 280 nm.

    • Injection and Collection: Dissolve the enriched fraction from column chromatography in the initial mobile phase, filter, and inject onto the preparative HPLC system. Collect the peak corresponding to this compound.

    • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified this compound. Assess the purity using analytical HPLC.

Data Presentation

Table 1: Representative HPLC Gradient for Flavonoid Separation from Glycyrrhiza uralensis

Time (minutes)% Acetonitrile (B)% 0.1% Formic Acid in Water (A)
0 - 151585
15 - 2515 → 2085 → 80
25 - 7020 → 5080 → 50
70 - 9050 → 7050 → 30

This is an exemplary gradient; optimization will be required for specific instruments and columns.

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow Start Dried Glycyrrhiza uralensis Root Powder Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Enriched_Fraction This compound Enriched Fraction Fraction_Collection->Enriched_Fraction Prep_HPLC Preparative RP-HPLC (C18, Acetonitrile/Water Gradient) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A general workflow for the purification of this compound.

Logical Relationship in Troubleshooting Poor HPLC Separation

Troubleshooting_HPLC Problem Poor HPLC Separation (Co-elution of Impurities) Cause1 Suboptimal Gradient Problem->Cause1 Cause2 Inappropriate Column Chemistry Problem->Cause2 Cause3 Poor Peak Shape Problem->Cause3 Solution1 Adjust Gradient Slope (Make it shallower) Cause1->Solution1 Solution2 Change Stationary Phase (e.g., Phenyl-Hexyl) Cause2->Solution2 Solution3 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Cause3->Solution3

Caption: Troubleshooting logic for poor HPLC separation of this compound.

References

Validation & Comparative

Unveiling the Target: Odoratisol B and its Interaction with Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: November 2025

Odoratisol B, a naturally occurring isoflavonoid, has demonstrated potential as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases. This guide provides a comparative analysis of this compound's putative biological target, MAO-B, alongside established inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

While direct experimental validation of this compound's inhibitory activity on MAO-B is emerging, the broader class of isoflavonoids has been shown to interact with this enzyme. This guide will, therefore, utilize data from structurally similar isoflavonoids as a proxy to illustrate the potential of this compound as a MAO-B inhibitor, comparing it with the well-characterized drugs Selegiline and Rasagiline.

Performance Comparison: this compound Analogs vs. Established MAO-B Inhibitors

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for representative isoflavonoids and established MAO-B inhibitors.

CompoundTypeTargetIC50 Value (µM)
GenisteinIsoflavonoidHuman MAO-B6.81[1][2]
CalycosinIsoflavonoidHuman MAO-B7.19[3]
Selegiline Established Drug Human MAO-B 0.051 [4]
Rasagiline Established Drug Human MAO-B ~0.041 (41 nM) [5]

Note: Data for Genistein and Calycosin are presented as proxies for this compound due to the current lack of specific IC50 values for this compound against MAO-B.

The Dopamine Degradation Pathway and the Role of MAO-B

Monoamine Oxidase B is a key enzyme in the metabolic pathway of dopamine, a neurotransmitter crucial for motor control and cognitive function. In the brain, MAO-B, primarily located in the outer mitochondrial membrane of astrocytes, catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This process contributes to the depletion of dopamine levels, a hallmark of Parkinson's disease. Furthermore, the enzymatic reaction of MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and contribute to neuronal damage.

By inhibiting MAO-B, compounds like this compound can potentially increase the synaptic availability of dopamine and reduce the production of harmful ROS, thereby offering a neuroprotective effect.

Dopamine_Degradation_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte cluster_inhibition Dopamine Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release MAOB MAO-B Dopamine_synapse->MAOB Uptake DOPAL DOPAL MAOB->DOPAL Oxidative Deamination ROS ROS MAOB->ROS Generates Odoratisol_B This compound Odoratisol_B->MAOB Inhibition

Dopamine degradation by MAO-B and its inhibition.

Experimental Protocols: In Vitro MAO-B Inhibition Assay

The following outlines a common fluorometric assay used to determine the inhibitory activity of compounds against MAO-B.

Principle:

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., tyramine). In the presence of a fluorescent probe and a developer enzyme like horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. Inhibitors will decrease this rate.

Materials:

  • MAO-B enzyme (human recombinant)

  • MAO-B substrate (e.g., Tyramine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Developer enzyme (e.g., Horseradish peroxidase)

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (this compound and alternatives)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission = ~535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the MAO-B assay buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid interference with the enzyme activity.

  • Reaction Setup:

    • Add the assay buffer to the appropriate wells of the 96-well plate.

    • Add the test compounds, positive control, or vehicle control to their respective wells.

    • Add the MAO-B enzyme to all wells except the blank (no enzyme) wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitors and the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer. Add this mix to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

MAOB_Assay_Workflow A Prepare Compound Dilutions (this compound, Selegiline, etc.) B Add Compounds & MAO-B Enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Prepare & Add Reaction Mix (Substrate, Probe, Developer) C->D E Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) D->E F Calculate Reaction Rates & Percent Inhibition E->F G Determine IC50 Values F->G

References

No In Vivo Efficacy Studies Found for Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

The broader search for related compounds, such as isoflavonoids, did yield numerous in vivo studies. Isoflavonoids are a class of phytoestrogens known for their diverse biological activities, and several members of this class have been evaluated in animal models for various therapeutic indications.

Alternative Suggestion:

Given the lack of data on Odoratisol B, we can offer a comparative guide on a well-researched isoflavone with established in vivo efficacy, such as Genistein . Genistein has been the subject of numerous studies and offers a substantial body of data for comparison and analysis, which would align with the user's original request for a detailed comparison guide.

If you would like to proceed with a comparison guide on Genistein or another well-documented isoflavonoid, please provide confirmation, and we will generate the requested content.

Odoratisol B: Unraveling the Therapeutic Potential of a Novel Lignan

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the putative bioactivity of Odoratisol B with the established anti-inflammatory agent, Hydroxytyrosol.

For Immediate Release

[CITY, STATE] – this compound, a lignan compound isolated from the bark of Machilus odoratissima, is emerging as a molecule of interest for its potential therapeutic properties.[1][2][3] While specific experimental data on its biological activity remains limited, its structural similarity to other bioactive lignans suggests a promising profile for further investigation. This guide provides a comparative overview of the anticipated activities of this compound against the well-characterized anti-inflammatory and antioxidant compound, Hydroxytyrosol.

Comparative Bioactivity: this compound vs. Hydroxytyrosol

Based on the known activities of structurally related lignans, this compound is hypothesized to possess both anti-inflammatory and anticancer properties.[2] Hydroxytyrosol, a phenolic compound from olive oil, is a well-established agent with potent anti-inflammatory and antioxidant effects, providing a benchmark for comparison.[4]

Biological Activity This compound (Hypothesized) Hydroxytyrosol (Established) Potential Overlap & Significance
Anti-inflammatory Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and key inflammatory mediators like COX-2 and iNOS through modulation of the NF-κB and NLRP3 inflammasome pathways.Both compounds may target critical inflammatory signaling pathways, suggesting potential applications in chronic inflammatory diseases.
Anticancer Potential cytotoxic effects against various cancer cell lines and inhibition of key enzymes in cancer progression like DNA topoisomerase.Shown to suppress the growth of various cancer cells, including breast and colon cancer, through mechanisms such as induction of apoptosis and inhibition of cell proliferation pathways like AKT and NF-κB.The potential for dual anti-inflammatory and anticancer activity in this compound warrants further investigation for chemo-preventive and therapeutic applications.
Antioxidant Likely possesses radical scavenging activity due to its phenolic structure, a common feature of lignans.A potent antioxidant that scavenges free radicals, reduces oxidative stress, and enhances endogenous antioxidant defenses.The antioxidant capacity of both molecules could contribute significantly to their protective effects against cellular damage underlying various chronic diseases.

Experimental Protocols: A Roadmap for Investigating this compound

To validate the hypothesized activities of this compound, the following experimental protocols, adapted from established methodologies for similar natural products, are proposed:

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the protein expression of key inflammatory markers like COX-2, iNOS, and components of the NF-κB pathway (p65, IκBα) to elucidate the mechanism of action.

In Vitro Anticancer Activity Assay
  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Cytotoxicity Assay (MTT): Treat cancer cells with a range of this compound concentrations for 24, 48, and 72 hours. Cell viability will be assessed using the MTT assay to determine the IC50 value.

  • Apoptosis Assay (Flow Cytometry): Stain treated cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis: Fix and stain treated cells with Propidium Iodide to analyze the cell cycle distribution by flow cytometry, identifying any cell cycle arrest.

  • Topoisomerase Inhibition Assay: Evaluate the ability of this compound to inhibit human DNA topoisomerase I and II using commercially available kits.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the hypothesized signaling pathways that this compound may modulate based on the activities of related compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 Cellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates OdoratisolB This compound NFkB NF-κB OdoratisolB->NFkB Inhibits? TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Hypothesized Anti-inflammatory Pathway of this compound.

G cluster_0 Cancer Cell OdoratisolB This compound Topoisomerase DNA Topoisomerase OdoratisolB->Topoisomerase Inhibits? DNA_Replication DNA Replication & Cell Division Topoisomerase->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Putative Anticancer Mechanism of this compound.

Future Directions

The preliminary assessment of this compound, based on the known pharmacology of related lignans, strongly supports its potential as a novel therapeutic agent. Further in-depth studies are crucial to isolate and characterize its specific biological activities and mechanisms of action. The experimental frameworks provided here offer a clear path for future research to unlock the full therapeutic potential of this promising natural compound. Researchers, scientists, and drug development professionals are encouraged to explore the untapped possibilities of this compound.

References

Unveiling the Mechanism of Action of Odoratisol B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations have revealed a significant challenge in validating the mechanism of action for a compound identified as "Odoratisol B." Extensive searches of scientific literature and chemical databases have yielded no specific information on a molecule with this designation. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary name, or potentially a misnomer for a related substance.

Due to the current lack of publicly available data on this compound, a direct validation and comparison of its mechanism of action, as initially requested, cannot be performed. However, in the interest of providing relevant information, this guide will explore the biological activities of structurally or nominally related compounds, such as Odoratin and phytochemicals isolated from plants with the "odorata" or "odoratum" descriptor. This comparative approach may offer insights into potential, though unconfirmed, mechanisms of action if "this compound" shares characteristics with these known molecules.

Exploring Potential Analogues and Related Compounds

Several compounds and plant extracts with names similar to "this compound" have been identified and are discussed below. It is crucial to note that any extrapolation of their mechanisms of action to the uncharacterized "this compound" is purely speculative.

Odoratin: An Isoflavonoid with Potential Biological Activity

Odoratin is an isoflavonoid that has been isolated from various plant sources.[1] While detailed mechanistic studies are not abundant, isoflavonoids as a class are known to interact with a variety of cellular targets.

Potential Mechanisms of Action for Isoflavonoids (as a class):

  • Enzyme Inhibition: Many isoflavonoids are known to inhibit enzymes such as protein kinases, topoisomerases, and others involved in cell signaling and proliferation.

  • Receptor Modulation: Some isoflavonoids can bind to and modulate the activity of nuclear receptors, such as estrogen receptors.

  • Antioxidant Activity: The phenolic structure of isoflavonoids allows them to act as potent antioxidants, scavenging free radicals and reducing oxidative stress.

Bioactive Compounds from Chromolaena odorata

Chromolaena odorata, commonly known as Siam weed, is a plant rich in various bioactive compounds, including flavonoids, terpenoids, and alkaloids.[2][3][4] Extracts from this plant have demonstrated a range of biological activities.

Table 1: Bioactive Compounds from Chromolaena odorata and their Observed Activities

Compound ClassExamplesObserved Biological Activities
FlavonoidsOdoratin, Sakuranetin, KaempferolAntioxidant, Anti-inflammatory, Anticancer, Antimicrobial[2]
TerpenoidsLimonene, α-PineneAntimicrobial, Anti-inflammatory
AlkaloidsVarious pharmacological activities
Phytochemicals from Dysoxylum odoratum

The genus Dysoxylum is known to produce a variety of secondary metabolites, including limonoids and triterpenoids, which have shown cytotoxic and other biological activities.

Table 2: Bioactive Compounds from Dysoxylum Species and their Observed Activities

Compound ClassExamplesObserved Biological Activities
LimonoidsCytotoxic, Antifeedant
TriterpenoidsCytotoxic, Anti-inflammatory
AlkaloidsVarious pharmacological activities

Hypothetical Signaling Pathway and Experimental Workflow

Assuming "this compound" were a flavonoid with anti-inflammatory properties, a plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Below are hypothetical diagrams illustrating this potential mechanism and a general workflow for its validation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation with LPS +/- this compound Cell_Culture->Stimulation Cytokine_Measurement 3. Measure Cytokine Production (e.g., ELISA for TNF-α, IL-6) Stimulation->Cytokine_Measurement Western_Blot 4. Western Blot for Pathway Proteins (e.g., p-IKK, p-IκB, NF-κB) Stimulation->Western_Blot Reporter_Assay 5. NF-κB Reporter Assay Stimulation->Reporter_Assay Data_Analysis 6. Data Analysis and Conclusion Cytokine_Measurement->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: A general experimental workflow to validate an anti-inflammatory mechanism.

Conclusion and Future Directions

The initial objective to validate the mechanism of action of "this compound" is currently unachievable due to the absence of any scientific data for a compound with this name. The information presented here on related compounds and hypothetical pathways serves as a potential framework for investigation should "this compound" be identified and characterized.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:

  • Verify the Compound's Identity: Confirm the correct name and chemical structure of "this compound."

  • Conduct Preliminary Screening: If the compound is available, perform broad biological screenings to identify its general activities (e.g., anti-inflammatory, cytotoxic, antimicrobial).

  • Elucidate the Mechanism of Action: Based on screening results, design and execute experiments, such as those outlined in the hypothetical workflow, to determine the specific molecular targets and signaling pathways involved.

This guide will be updated as new information regarding "this compound" becomes available in the public domain.

References

A Comparative Analysis of Odoratisol B and its Lignan Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of Odoratisol B, a lignan found in Myristica fragrans, and its analogs reveals a promising class of compounds with significant antioxidant, anticancer, and antifungal properties. This guide provides a comparative analysis of their performance, supported by experimental data, to inform future research and drug development endeavors.

This compound, a lignan with the molecular formula C20H24O5, has been isolated from the roots of Myristica fragrans, commonly known as nutmeg. While research on this compound itself is emerging, studies on related lignans from the same plant source provide a basis for a comparative assessment of their biological potential.

Performance Comparison of this compound and Analogs

The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, offering a comparative overview of their efficacy.

CompoundAssayTargetIC50 ValueSource
This compound (tentative identification) DPPH radical scavengingAntioxidant12.67 ppm[1][2]
This compound (tentative identification) MTT assayMCF-7 breast cancer cells51.95 µM[1][2]
meso-dihydroguaiaretic acid (DHGA)Cytotoxicity assayH358 lung cancer cells10.1 µM[3]
Diarylbutane lignan analogTBARS assayLDL-antioxidant2.6 µM
(7S,8S,7'R,8'S)-4,5'-dihydroxy-3,3'-dimethoxy-7,7'-epoxylignanCytotoxicity assayK-562 leukemia cells2.11 µM
(7S,8S,7'R,8'S)-4,5'-dihydroxy-3,3'-dimethoxy-7,7'-epoxylignanDPPH radical scavengingAntioxidant39.4 µM
MacelignanCytotoxicity assayBreast cancer cell lines5.97 ± 0.33 to 7.67 ± 0.27 µg/mL
meso-dihydroguaiaretic acid (MDGA)Cytotoxicity assayBreast cancer cell lines5.97 ± 0.33 to 7.67 ± 0.27 µg/mL
CompoundFungal SpeciesMIC Value (µg/mL)Source
ElemicinCandida tropicalis62.5
ElemicinAspergillus flavus62.5
ElemicinAspergillus niger125
ElemicinTrichophyton rubrum125
ElemicinPenicillium chrysogenum125
Dihydroguaiaretic acidHelicobacter pylori100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of the compounds is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark at room temperature for a specified period. The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, the MTT solution is added to each well and incubated further to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the fungal suspension is added to each well. The plates are then incubated at an appropriate temperature for a specified period. The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Bioactivity_Screening cluster_extraction Extraction and Isolation cluster_assays Biological Activity Evaluation cluster_data Data Analysis Plant_Material Myristica fragrans (Root/Seeds) Extraction Solvent Extraction (e.g., n-hexane, methanol) Plant_Material->Extraction Fractionation Chromatography (TLC, Column) Extraction->Fractionation Isolation Purification of This compound & Analogs Fractionation->Isolation Antioxidant DPPH Assay Isolation->Antioxidant Test Compounds Anticancer MTT Assay (Cancer Cell Lines) Isolation->Anticancer Test Compounds Antifungal Broth Microdilution (Fungal Strains) Isolation->Antifungal Test Compounds IC50 IC50 Determination Antioxidant->IC50 Anticancer->IC50 MIC MIC Determination Antifungal->MIC

Caption: Workflow for the extraction, isolation, and biological evaluation of this compound and its analogs.

Putative_Anticancer_Mechanism Odoratisol_B_Analog This compound / Analog Cancer_Cell Cancer Cell Odoratisol_B_Analog->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest ROS_Generation ROS Generation Cancer_Cell->ROS_Generation Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Induction

Caption: Putative signaling pathway for the anticancer activity of this compound and its analogs.

References

Unraveling the Anti-Cancer Potential of Odoratisol B: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Odoratisol B's activity, with a comparative look at similar compounds.

Comparative Cytotoxicity of Alisol B 23-acetate in Cancer Cell Lines

The anti-proliferative effect of Alisol B 23-acetate has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
A549Non-Small Cell Lung Cancer7.524MTT Assay
PC-3Prostate CancerNot specifiedNot specifiedNot specified
Ovarian Cancer CellsOvarian CancerNot specifiedNot specifiedNot specified
Human Renal Proximal Tubule CellsNormalNot specifiedNot specifiedNot specified

Note: The table above is populated with data for Alisol B 23-acetate, a compound with reported anti-cancer activities.[1] Further research is necessary to establish the specific cytotoxicity of this compound across a panel of cancer and normal cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anti-cancer activity of compounds like Alisol B 23-acetate.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are then treated with varying concentrations of the test compound (e.g., Alisol B 23-acetate) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Flow cytometry with Annexin V and Propidium Iodide (PI) staining can quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are then analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by the compound.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

Natural compounds often exert their anti-cancer effects by modulating specific signaling pathways that regulate cell survival, proliferation, and apoptosis. Alisol B 23-acetate has been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[1]

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis OdoratisolB Alisol B 23-acetate (this compound Analogue) OdoratisolB->PI3K Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow key_activation ---> key_inhibition ---T key_compound Compound Action

Caption: Proposed mechanism of Alisol B 23-acetate via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Pathway Analysis

A typical workflow to investigate the effect of a compound on a signaling pathway involves a combination of techniques.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with This compound Analogue Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WesternBlot Western Blot for p-PI3K, p-AKT, p-mTOR Lysis->WesternBlot Analysis Data Analysis & Pathway Confirmation WesternBlot->Analysis

Caption: Workflow for investigating the impact of a test compound on a specific signaling pathway.

Conclusion and Future Directions

While direct evidence for the activity of this compound is currently lacking in published literature, the analysis of structurally similar compounds like Alisol B 23-acetate provides a valuable roadmap for future research. The presented data and protocols offer a framework for the systematic evaluation of this compound's anti-cancer potential.

Future studies should focus on:

  • Isolation and Characterization: Definitive isolation and structural elucidation of this compound.

  • Broad-Spectrum Screening: Cytotoxicity screening of this compound against a diverse panel of cancer cell lines, including those of different tissue origins and genetic backgrounds.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the activity of this compound, including its effects on apoptosis, cell cycle, and key signaling pathways.

  • In Vivo Validation: Evaluation of the anti-tumor efficacy and safety of this compound in preclinical animal models.

By following a rigorous and systematic approach, the therapeutic potential of novel natural compounds like this compound can be thoroughly assessed, paving the way for the development of new and effective cancer therapies.

References

A Head-to-Head Comparison of Odoratisol B and Standard of Care for Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound Odoratisol B (scrutinized here as Oroxin B due to scientific literature consensus) against the current standard of care for the management of osteoarthritis (OA). This analysis is supported by preclinical experimental data to delineate the performance of Oroxin B in contrast to established therapeutic alternatives.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. The current standard of care aims to manage symptoms through a combination of non-pharmacological and pharmacological interventions. Oroxin B, a flavonoid, has emerged as a potential disease-modifying agent for OA. Preclinical studies suggest that Oroxin B exerts its effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a key regulator of inflammation and cellular catabolism. This guide will delve into the comparative efficacy of Oroxin B and standard OA treatments, presenting available data, experimental methodologies, and a visualization of the relevant signaling pathway.

Data Presentation: Oroxin B vs. Standard of Care in Osteoarthritis

The following table summarizes the available quantitative data for Oroxin B and standard of care treatments for osteoarthritis. It is important to note that the data for Oroxin B is derived from preclinical studies, while the data for standard of care is from clinical trials and meta-analyses.

FeatureThis compound (Oroxin B)Standard of Care (Acetaminophen)Standard of Care (NSAIDs - Diclofenac)Standard of Care (Intra-articular Corticosteroids)
Mechanism of Action Inhibits PI3K/AKT/mTOR signaling pathway, reducing inflammation and catabolism.[1]Central analgesic effect, weak COX inhibitor.Non-selective COX inhibitor, reducing prostaglandin synthesis.[2]Potent anti-inflammatory effects through glucocorticoid receptors.
Efficacy - Pain Reduction Preclinical: Demonstrated reduction of inflammatory markers (iNOS, COX-2, TNF-α, IL-6, IL-1β) in chondrocytes.[1]Clinically insignificant pain reduction compared to placebo (Effect Size: -0.17).[2][3]Clinically significant pain reduction (Effect Size at 150mg/day: -0.57).Statistically and clinically significant short-term pain reduction (at 1 week).
Efficacy - Cartilage Protection Preclinical: Attenuated cartilage degradation in a mouse model of OA. Reversed the expression of catabolic proteins (MMP3, MMP13, ADAMTS5) and increased anabolic proteins (Aggrecan, Collagen II).No evidence of cartilage protection.Some studies suggest a potential for slowing cartilage lesion progression, but the effect is small.May worsen joint damage over time with repeated injections.
Mode of Administration Preclinical: Intra-articular injection.Oral.Oral, Topical.Intra-articular injection.
Adverse Effects Preclinical data not sufficient to determine a full safety profile.Generally well-tolerated at therapeutic doses, but risk of liver damage with overdose.Gastrointestinal upset, cardiovascular problems, bleeding risks, and kidney damage.Pain at the injection site, and potential for joint damage with long-term use.

Experimental Protocols

Oroxin B In Vitro and In Vivo Studies

1. In Vitro Anti-inflammatory and Chondroprotective Effects in IL-1β-induced Chondrocytes:

  • Cell Culture: Primary mouse chondrocytes were isolated and cultured.

  • Treatment: Chondrocytes were pre-treated with Oroxin B (160 μM) for 24 hours, followed by stimulation with interleukin-1β (IL-1β) (5 ng/ml) for another 24 hours to mimic inflammatory conditions of OA.

  • Analysis of Inflammatory Markers: The expression levels of inflammatory proteins such as iNOS, COX-2, TNF-α, IL-6, and IL-1β were measured using Western blot analysis and immunofluorescence staining.

  • Analysis of Cartilage Matrix Components: The expression of anabolic proteins (Aggrecan, Collagen II) and catabolic proteins (MMP3, MMP13, ADAMTS5) was determined by Western blot, RT-qPCR, and immunofluorescence staining.

2. In Vivo Efficacy in a Destabilized Medial Meniscus (DMM) Mouse Model of OA:

  • Animal Model: An osteoarthritis model was surgically induced in mice by destabilizing the medial meniscus (DMM) of the knee joint.

  • Treatment: Oroxin B (160 μM in 10 μL) was administered via intra-articular injection into the knee joints of the mice for 8 weeks.

  • Histological Analysis: After the treatment period, the knee joints were harvested for histological staining (H&E and Safranin O-Fast Green) to assess cartilage degradation.

  • Immunohistochemistry: The expression of key anabolic and catabolic proteins (Aggrecan, Collagen II, and MMP13) in the cartilage was evaluated using immunohistochemical staining.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of Oroxin B in osteoarthritis and a typical experimental workflow for its evaluation.

Odoratisol_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R PI3K PI3K IL-1R->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation (iNOS, COX-2, TNF-α, IL-6) mTOR->Inflammation Promotes Cartilage Degradation Cartilage Degradation (MMP3, MMP13, ADAMTS5) mTOR->Cartilage Degradation Promotes This compound This compound (Oroxin B) This compound->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway in osteoarthritis and the inhibitory action of this compound (Oroxin B).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Chondrocyte\nIsolation Chondrocyte Isolation IL-1β\nInduction IL-1β Induction Chondrocyte\nIsolation->IL-1β\nInduction This compound\nTreatment This compound Treatment IL-1β\nInduction->this compound\nTreatment Biochemical\nAnalysis Biochemical Analysis This compound\nTreatment->Biochemical\nAnalysis DMM Surgery\n(OA Model) DMM Surgery (OA Model) Intra-articular\nInjection Intra-articular Injection DMM Surgery\n(OA Model)->Intra-articular\nInjection Behavioral\nTesting Behavioral Testing Intra-articular\nInjection->Behavioral\nTesting Histological\nAnalysis Histological Analysis Behavioral\nTesting->Histological\nAnalysis

Caption: A typical experimental workflow for evaluating the efficacy of a novel compound for osteoarthritis.

References

Validating In Silico Docking of Odoratisol B: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies required to validate in silico docking predictions for the natural compound Odoratisol B. While computational docking serves as a powerful tool for identifying potential protein-ligand interactions, experimental validation is crucial to confirm these theoretical findings and justify further investigation into the therapeutic potential of this compound.

Currently, specific in silico docking targets for this compound are not extensively documented in publicly available literature. Therefore, this guide will utilize a hypothetical scenario where in silico screening has predicted this compound to be a potent inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) , a key enzyme in cellular signaling pathways implicated in various diseases, including cancer. The principles and experimental workflows detailed herein are broadly applicable to the validation of any predicted protein target for this compound.

Comparing In Silico Predictions with Experimental Realities

The initial step in validating computational predictions is to subject them to rigorous experimental testing. A multi-faceted approach, employing a combination of biophysical and biochemical assays, is recommended to build a robust body of evidence. The following table summarizes key quantitative data that should be generated to compare the predicted binding affinity with experimentally determined values.

Parameter In Silico Prediction (Hypothetical) Experimental Method Alternative Experimental Method
Binding Affinity (Kd) 1.5 µMSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Inhibition Constant (Ki) 2.0 µMEnzyme-Linked Immunosorbent Assay (ELISA)-based Kinase AssayFluorescence-Based Kinase Assay
Cellular Target Engagement N/ACellular Thermal Shift Assay (CETSA)Western Blotting for Phosphorylated Substrates

Experimental Protocols for Validation

Detailed and reproducible experimental protocols are the cornerstone of reliable validation. Below are methodologies for the key experiments cited in this guide.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to MAPK1.

Protocol:

  • Immobilization of MAPK1: Recombinant human MAPK1 is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: A serial dilution of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The diluted this compound samples are injected over the sensor surface at a constant flow rate. The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biochemical Validation: ELISA-based Kinase Assay

Objective: To quantify the inhibitory effect of this compound on MAPK1 kinase activity.

Protocol:

  • Assay Setup: A microplate is coated with a specific substrate for MAPK1 (e.g., myelin basic protein).

  • Kinase Reaction: Recombinant active MAPK1 is incubated with ATP and varying concentrations of this compound in the substrate-coated wells.

  • Detection: The phosphorylation of the substrate is detected using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric HRP substrate.

  • Data Analysis: The absorbance is measured, and the IC50 value (the concentration of this compound that inhibits 50% of MAPK1 activity) is calculated from the dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation.

Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with MAPK1 in a cellular context.

Protocol:

  • Cell Treatment: Intact cells are treated with either vehicle control or this compound.

  • Thermal Challenge: The treated cells are heated at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

  • Protein Detection: The amount of soluble MAPK1 in each sample is quantified by Western blotting.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble MAPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the Validation Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation cluster_biophysical Biophysical cluster_biochemical Biochemical cluster_cellular Cellular in_silico Molecular Docking of This compound against MAPK1 spr Surface Plasmon Resonance (SPR) in_silico->spr Predicts Binding kinase_assay Kinase Assay in_silico->kinase_assay Predicts Inhibition spr->kinase_assay cetsa Cellular Thermal Shift Assay (CETSA) kinase_assay->cetsa Confirms in cells

Figure 1: Experimental workflow for validating in silico docking results.

mapk_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek mapk1 MAPK1 (ERK2) mek->mapk1 transcription_factors Transcription Factors (e.g., c-Myc, AP-1) mapk1->transcription_factors cellular_response Cell Proliferation, Differentiation, Survival transcription_factors->cellular_response odoratisol_b This compound odoratisol_b->mapk1 Inhibition

Figure 2: Simplified MAPK signaling pathway showing the hypothetical inhibitory action of this compound.

By following a structured and multi-pronged validation approach as outlined in this guide, researchers can confidently assess the biological relevance of their in silico docking results for this compound, paving the way for its potential development as a novel therapeutic agent.

Comparative In Vitro Dose-Response Analysis of Bioactive Compounds from Glycyrrhiza Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro bioactivity of isoflavonoids and other compounds derived from licorice root, serving as a comparative reference for the potential activities of Odoratisol B.

Due to the limited availability of direct in vitro dose-response data for this compound, this guide provides a comparative analysis of structurally related isoflavonoids and other bioactive compounds isolated from Glycyrrhiza species, the source of licorice. The presented data, experimental protocols, and pathway diagrams offer valuable insights into the potential biological activities and mechanisms of action for compounds within this class.

Quantitative Dose-Response Data

The following tables summarize the in vitro cytotoxic and biological activities of various compounds isolated from Glycyrrhiza species across different human cancer cell lines and other biological assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to denote the concentration of a compound at which 50% of cell viability is inhibited, providing a measure of its potency.[1]

Table 1: Cytotoxic Activity of Glycyrrhiza Compounds against Human Cancer Cell Lines

CompoundCell LineIC50 ValueExposure TimeReference
GoniothalaminSaos-2 (Osteosarcoma)0.62 ± 0.06 µg/ml72 h[2]
GoniothalaminMCF-7 (Breast Cancer)2.01 ± 0.28 µg/ml72 h[2]
GoniothalaminUACC-732 (Breast Cancer)Not specified72 h[2]
GoniothalaminA549 (Lung Cancer)Not specified72 h[2]
GoniothalaminHT29 (Colon Cancer)Not specified72 h
Crude SMs ExtractU87-MG (Glioblastoma)145 µMNot specified
Cisplatin (Control)U87-MG (Glioblastoma)312 µMNot specified
AvarolHeLa (Cervical Cancer)10.22 ± 0.28 μg/mL72 h
AvarolLS174 (Colon Cancer)>10.22 μg/mL72 h
AvarolA549 (Lung Cancer)>10.22 μg/mL72 h
Cisplatin (Control)HeLa (Cervical Cancer)Not specified72 h
Flavanone Compound 1CCRF-CEM (Leukemia)6.6 - 9.9 µMNot specified
Flavanone Compound 1K562 (Leukemia)27.5 - 30.0 µMNot specified
Cardanol Enriched FractionSW260 (Colon Cancer)7.37 ± 0.23 μg/ml72 h
Cardanol Enriched FractionBT474 (Breast Cancer)29.36 ± 1.36 μg/ml72 h

Table 2: Other In Vitro Biological Activities of Glycyrrhiza Compounds

CompoundAssayCell Line/OrganismEffective ConcentrationEffectReference
GlabridinAlkaline Phosphatase ActivityMC3T3-E1 (Osteoblasts)1-10 µMIncreased activity
GlabridinCollagen ContentMC3T3-E1 (Osteoblasts)1-10 µMIncreased content
GlabridinOsteocalcin SecretionMC3T3-E1 (Osteoblasts)1-10 µMIncreased secretion
DGCDPPH Radical Scavenging-IC50: 0.205 ± 0.005 mMAntioxidant activity
DGDDPPH Radical Scavenging-IC50: 0.309 ± 0.002 mMAntioxidant activity
IsoADPPH Radical Scavenging-IC50: 0.418 ± 0.015 mMAntioxidant activity
Crude SMs ExtractBrine Shrimp LethalityArtemia salinaLC50: 214.1 μg/mLCytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays based on the reviewed literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound alternatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro cytotoxicity testing and a simplified representation of a signaling pathway often implicated in the anticancer effects of isoflavonoids.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation IC50 Calculation readout->calculation results Dose-Response Curve calculation->results

Caption: Experimental workflow for determining IC50 values using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation odoratisol_b Isoflavonoids (e.g., this compound) odoratisol_b->pi3k odoratisol_b->akt

Caption: Simplified PI3K/Akt signaling pathway potentially inhibited by isoflavonoids.

References

A Comparative Guide to the Cytotoxicity Profile of Coumarins, Structural Analogs of Odoratisol B, in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Coumarins, a class of benzopyrone-containing natural products, have garnered significant interest for their diverse pharmacological activities, including anticancer properties.[1][2] Understanding the selective cytotoxicity of these compounds towards cancer cells while minimizing harm to normal cells is a critical aspect of anticancer drug development. This guide summarizes the cytotoxic effects of representative coumarin derivatives on a normal human cell line versus a cancer cell line, details the experimental methodology used for this assessment, and illustrates a key signaling pathway involved in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic potential of several coumarin derivatives has been evaluated against the normal human skin fibroblast cell line (HS613.SK) and the human malignant melanoma cell line (SK-MEL-31). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard measure of cytotoxicity. Lower IC50 values indicate higher potency.

CompoundNormal Cell Line (HS613.SK) IC50 (µM)Cancer Cell Line (SK-MEL-31) IC50 (µM)Selectivity Profile
Coumarin>1000>1000Low toxicity in both cell lines.
7-Hydroxycoumarin~200>1000Considerably more toxic to normal fibroblasts than to melanoma cells.
6-Nitro-7-hydroxycoumarin>1000~150Significantly more toxic to melanoma cells than to normal fibroblasts, indicating a degree of cancer cell selectivity.[3]
3,6,8-Trinitro-7-hydroxycoumarin>1000~50Demonstrates the highest toxicity towards the melanoma cell line among the tested compounds, while showing low toxicity to normal fibroblasts, suggesting a favorable selective cytotoxicity profile.[3]

Data is sourced from Lacy and O'Kennedy, 2001.[3]

Experimental Protocols

The cytotoxicity data presented above was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

  • Cell Seeding: Normal (HS613.SK) and cancer (SK-MEL-31) cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well in their respective culture media. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The coumarin derivatives were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The existing medium was removed from the wells, and the cells were treated with the different concentrations of the test compounds. Control wells received medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates were incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compound was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium was removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated wells were compared to the control wells to determine the percentage of cell viability. The IC50 value was then calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B Adherence C Incubation (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubation (2-4h) D->E Metabolic Reduction F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H Data Analysis

Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

Many coumarin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a key mechanism that distinguishes them from compounds that simply halt cell proliferation (cytostatic). The apoptotic pathway is a complex signaling cascade that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

A common mechanism for coumarins involves the intrinsic pathway, which is triggered by cellular stress. This leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death.

Apoptosis_Pathway cluster_pathway Simplified Intrinsic Apoptosis Pathway Induced by Coumarins Coumarin Coumarin Derivative CellularStress Cellular Stress Coumarin->CellularStress Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 Bax Bax (Pro-apoptotic) CellularStress->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway activated by coumarins.

References

Safety Operating Guide

Prudent Disposal of Odoratisol B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Odoratisol B, ensuring the protection of personnel and the environment.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, treating it as a potentially hazardous substance. Based on its classification as a polyphenolic compound, the following guidelines, derived from general safety protocols for handling phenolic compounds, should be strictly adhered to by researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

Proper handling and disposal of this compound are critical to laboratory safety and environmental protection. The following table summarizes essential information.

ParameterGuidelineSource/Justification
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.General laboratory safety protocols for handling chemical substances.
Waste Classification Treat as hazardous chemical waste.In the absence of specific data, assume hazardous properties common to phenolic compounds.[1]
Waste Segregation Segregate from other waste streams, particularly incompatible materials such as strong oxidizing agents.To prevent potentially hazardous chemical reactions.[2]
Containerization Collect in a dedicated, properly labeled, leak-proof container. The container should be compatible with phenolic compounds (e.g., glass or polyethylene).Standard procedure for hazardous chemical waste collection to prevent leaks and misidentification.[3]
Labeling Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.Ensures proper identification and handling by waste management personnel.[2][4]
Storage Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.To minimize the risk of accidental spills, reactions, and exposure.
Disposal Method The recommended disposal method for phenolic compounds is incineration by a licensed hazardous waste disposal facility.Incineration is an effective method for the complete destruction of many organic compounds.
Spill Management In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.Prevents the spread of contamination and minimizes exposure.
Empty Containers Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular trash after defacing the label.Ensures that residual chemical is properly managed as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

Figure 1. This compound Disposal Workflow.

Disclaimer: This document provides guidance based on general principles of laboratory safety and chemical waste management. It is essential to consult your institution's specific waste disposal protocols and the regulations set forth by local and national environmental protection agencies. Always prioritize safety and seek guidance from your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling Odoratisol B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the management of Odoratisol B in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines essential procedures based on best practices for handling analogous aromatic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Potential for Splashing or Aerosol Generation Face shield and chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Face shield and chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or SCBA (depending on spill size)

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling this compound, ensure that a designated workspace, typically within a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

  • Weighing and Transfer: When weighing the solid compound, use a spatula and weighing paper within the fume hood to minimize the risk of inhalation. For transfers, use appropriate glassware and techniques to avoid spills.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Segregate waste into solid and liquid streams.

    • Solid Waste: This includes contaminated gloves, wipes, and weighing paper. Place these items in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer don_ppe->weigh dissolve Prepare Solution weigh->dissolve label_container Label Container dissolve->label_container decontaminate Decontaminate Work Area label_container->decontaminate segregate Segregate Waste (Solid & Liquid) label_container->segregate Waste Generated doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands wash_hands->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.